molecular formula C7H3BrF3N3 B1280970 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 375857-65-1

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1280970
CAS No.: 375857-65-1
M. Wt: 266.02 g/mol
InChI Key: KNZLHVPYMPIRLG-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C7H3BrF3N3 and its molecular weight is 266.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZLHVPYMPIRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464480
Record name 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-65-1
Record name 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the construction of the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine core via a condensation reaction, followed by a regioselective bromination at the 3-position. This document furnishes detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic pathway to aid researchers in the practical execution of this synthesis.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Furthermore, the presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This guide outlines a reliable and reproducible synthetic pathway to access this compound.

Synthetic Pathway

The synthesis of this compound is proposed to proceed through a two-step sequence as illustrated in the following workflow:

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination A 2-Amino-4-(trifluoromethyl)pyrimidine C 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine A->C Condensation B Bromoacetaldehyde diethyl acetal B->C E This compound C->E Regioselective Bromination D N-Bromosuccinimide (NBS) D->E Logical_Relationship Start Starting Materials Step1 Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine Start->Step1 Step2 Bromination of the Imidazo[1,2-a]pyrimidine Core Step1->Step2 Product This compound Step2->Product

In-Depth Technical Guide: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 375857-65-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide combines established information with inferred protocols and generalized biological context based on the broader class of imidazo[1,2-a]pyrimidine derivatives.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound.[1] Its key physicochemical properties, computed from various sources, are summarized below for easy reference.[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C₇H₃BrF₃N₃[1][2][3][4]
Molecular Weight 266.02 g/mol [1][2][3]
IUPAC Name This compound[1]
Appearance White to light yellow solid (predicted)
Storage Temperature 2-8°C
InChI InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10,11))1-2-14(5)6/h1-3H[1]
InChIKey KNZLHVPYMPIRLG-UHFFFAOYSA-N[1]
Canonical SMILES C1=CN2C(=CN=C2N=C1C(F)(F)F)Br[1]

Synthesis and Experimental Protocols

Representative Synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (Intermediate)

The core scaffold can be synthesized via the condensation of a substituted aminopyrimidine with an α-haloketone, a method analogous to the Chichibabin reaction.

Materials:

  • 2-Amino-4-(trifluoromethyl)pyrimidine

  • Bromoacetaldehyde or a suitable equivalent

  • Ethanol or another suitable solvent

  • Sodium bicarbonate or another mild base

Procedure:

  • Dissolve 2-Amino-4-(trifluoromethyl)pyrimidine in ethanol in a round-bottom flask.

  • Add an equimolar amount of bromoacetaldehyde to the solution.

  • Add a slight excess of a mild base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

Representative Bromination Protocol

The 3-position of the imidazo[1,2-a]pyrimidine ring is electron-rich and susceptible to electrophilic substitution.

Materials:

  • 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

  • N-Bromosuccinimide (NBS) or bromine

  • Acetonitrile or another suitable aprotic solvent

Procedure:

  • Dissolve the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine intermediate in acetonitrile in a flask protected from light.

  • Slowly add an equimolar amount of N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring for the consumption of the starting material by TLC.

  • Once the reaction is complete, quench any remaining NBS with a solution of sodium thiosulfate.

  • Remove the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthetic Workflow reagents1 2-Amino-4-(trifluoromethyl)pyrimidine + Bromoacetaldehyde intermediate 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine reagents1->intermediate Condensation reagents2 N-Bromosuccinimide (NBS) product This compound reagents2->product Bromination purification Purification (Chromatography/Recrystallization) product->purification

Caption: Representative synthetic workflow for the target compound.

Biological Activity and Potential Applications

Direct biological data for this compound is not currently published. However, the imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[5] Derivatives of this class have been investigated for various therapeutic applications.

Potential Therapeutic Areas
  • Anticancer: Many imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties, with some showing activity against various cancer cell lines.[6]

  • Antiviral: The scaffold is present in compounds with demonstrated antiviral activity.[7]

  • Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.

  • Antifungal and Antimicrobial: The structural similarity to purine bases makes these compounds candidates for targeting microbial metabolic pathways.[8]

The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo substituent provides a handle for further chemical modification, such as in Suzuki or Stille coupling reactions, to generate diverse chemical libraries for screening.

Signaling Pathways and Mechanism of Action (Generalized)

The mechanism of action for imidazo[1,2-a]pyrimidine derivatives is diverse and depends on the specific substitutions on the core scaffold. One of the prominent areas of investigation for this class of compounds is as kinase inhibitors . Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.

G cluster_pathway Generalized Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Kinase Intracellular Kinase (e.g., Raf, MEK, ERK) Receptor->Kinase Phosphorylation Cascade TF Transcription Factors Kinase->TF Response Cell Proliferation, Angiogenesis, Survival TF->Response Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Generalized signaling pathway showing kinase inhibition.

This diagram illustrates a common mechanism where imidazo[1,2-a]pyrimidine derivatives can act as inhibitors of intracellular kinases, thereby blocking the downstream signaling cascade that leads to cellular responses like proliferation and survival. It is important to note that the specific kinase target(s) for this compound have not been identified.

Summary and Future Directions

This compound is a heterocyclic compound with potential for use as a building block in the synthesis of novel therapeutic agents. While specific biological data is lacking, its structural features suggest that it is a promising candidate for inclusion in drug discovery screening libraries.

Future research should focus on:

  • Developing and publishing a validated, high-yield synthesis protocol.

  • Screening the compound against a panel of biological targets, particularly protein kinases.

  • Conducting structure-activity relationship (SAR) studies by modifying the 3-bromo position to explore and optimize biological activity.

  • Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound.

References

An In-depth Technical Guide to 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, reactivity, and potential biological applications. The information is presented in a structured format with clear data tables, detailed experimental protocols derived from patent literature, and visualizations to aid in understanding its chemical behavior and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₃BrF₃N₃.[1][2][3][4][5] Its core structure consists of a fused imidazo[1,2-a]pyrimidine bicycle, substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 7-position. The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in drug discovery.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrF₃N₃[1][2][3][4][5]
Molecular Weight 266.02 g/mol [1][2][3][4][5]
CAS Number 375857-65-1[1][2]
Appearance White to light yellow solid[6]
Storage Temperature 2-8°C[6]
XLogP3 3.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 264.946242 g/mol [1]
Monoisotopic Mass 264.946242 g/mol [1]

Synthesis

The synthesis of this compound is detailed in several patents. The general synthetic approach involves the cyclization of a substituted aminopyrimidine with a brominating agent.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on information available in the patent literature. Specific reaction conditions and purification methods may vary.

Starting Materials:

  • 2-Amino-4-(trifluoromethyl)pyrimidine

  • N-Bromosuccinimide (NBS) or other suitable brominating agent

  • An appropriate solvent (e.g., acetonitrile, chloroform)

Procedure:

  • To a solution of 2-amino-4-(trifluoromethyl)pyrimidine in a suitable solvent, a brominating agent such as N-Bromosuccinimide is added portion-wise at a controlled temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: The detailed experimental procedures, including specific quantities, reaction times, temperatures, and purification methods, are proprietary and can be found within the patent literature associated with this compound.[1]

G 2-Amino-4-(trifluoromethyl)pyrimidine 2-Amino-4-(trifluoromethyl)pyrimidine Reaction Cyclization/ Bromination 2-Amino-4-(trifluoromethyl)pyrimidine->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

General synthesis workflow.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is typically found within patent documents. The following table summarizes the expected spectroscopic characteristics based on its structure and data for similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the imidazo[1,2-a]pyrimidine core would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling constants would be characteristic of the substitution pattern.
¹³C NMR Carbon signals for the fused heterocyclic rings and the trifluoromethyl group. The carbon attached to the bromine would be shifted downfield. The trifluoromethyl carbon would appear as a quartet due to coupling with fluorine.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z 265 and 267.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom at the 3-position, which is susceptible to various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is a cornerstone for generating diverse libraries of derivatives for drug discovery and materials science applications.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Specific conditions may need optimization for different substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • The degassed solvent system is added, and the reaction mixture is heated to a temperature between 80-120 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 3-aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

G Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product 3-Aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Purification->Product

Suzuki-Miyaura coupling workflow.

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is not extensively published in peer-reviewed journals, the imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this heterocyclic system have shown a wide range of activities, including but not limited to:

  • Kinase Inhibition: The imidazo[1,2-a]pyrimidine core is a common feature in molecules designed to target various protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is implicated in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Activity: Certain imidazo[1,2-a]pyrimidine derivatives have demonstrated efficacy against various viruses and microbial pathogens.

  • Central Nervous System (CNS) Activity: Some compounds containing this scaffold have shown potential as therapeutic agents for neurological disorders.

The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability. Therefore, this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic value. Further research is required to elucidate the specific biological targets and signaling pathways modulated by derivatives of this compound.

G Core Imidazo[1,2-a]pyrimidine Scaffold Kinase Kinase Inhibition Core->Kinase Antiviral Antiviral Activity Core->Antiviral CNS CNS Activity Core->CNS Cancer Cancer Kinase->Cancer Inflammation Inflammation Kinase->Inflammation Infection Infectious Diseases Antiviral->Infection Neuro Neurological Disorders CNS->Neuro

Potential therapeutic areas.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its synthesis, while detailed in patent literature, follows established synthetic routes for heterocyclic compounds. The presence of a bromine atom allows for facile functionalization, particularly through Suzuki-Miyaura cross-coupling, enabling the creation of diverse chemical libraries. While specific biological data for this compound is limited in the public domain, the known activities of the imidazo[1,2-a]pyrimidine scaffold suggest that its derivatives hold significant promise for the development of novel therapeutics. This technical guide provides a foundational understanding of the chemical properties of this compound to aid researchers in their drug discovery and development endeavors.

References

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its molecular formula, weight, and other key identifiers, presenting the data in a clear and accessible format for scientific and research applications.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These data are essential for experimental design, analytical method development, and computational modeling.

ParameterValue
Molecular Formula C7H3BrF3N3[1][2][3][4][5]
Molecular Weight 266.02 g/mol [1][2][3][5][6]
CAS Number 375857-65-1[1][2][4][7]
IUPAC Name This compound[4][6]
Canonical SMILES C1=CN2C(=CN=C2N=C1C(F)(F)F)Br[6]
InChI Key KNZLHVPYMPIRLG-UHFFFAOYSA-N[2][4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in the public domain. However, the synthesis of related imidazo[1,2-a]pyrimidine derivatives typically follows established synthetic routes. A general approach involves the condensation of a 2-aminopyrimidine with a halogenated carbonyl compound. For instance, the synthesis of 2-phenylimidazo[1,2-a]pyrimidine is achieved through the condensation of 2-aminopyrimidine with 2-bromoacetophenone[8]. Subsequent functionalization, such as bromination and trifluoromethylation, at specific positions would be required to yield the target compound.

Similarly, the synthesis of trifluoromethyl pyrimidine derivatives has been described involving multi-step reactions starting from ethyl trifluoroacetoacetate[9]. Researchers aiming to synthesize this compound would likely adapt and combine methodologies from these established procedures.

Logical Relationships

The following diagram illustrates the logical connection between the compound's name and its fundamental molecular properties.

Compound This compound Formula Molecular Formula C7H3BrF3N3 Compound->Formula determines Weight Molecular Weight 266.02 g/mol Formula->Weight calculates to

Core Properties of the Compound

References

Spectroscopic Profile of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Spectroscopic Data

The quantitative data presented below is predicted based on the structure of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine and spectroscopic data from similar chemical entities.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.5 - 8.8Doublet1H~7.0 - 8.0H5
~7.8 - 8.1Singlet1H-H2
~7.2 - 7.5Doublet1H~7.0 - 8.0H6
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~145 - 150C7
~140 - 145C8a
~135 - 140C5
~120 - 130 (quartet)CF₃
~115 - 120C2
~110 - 115C6
~105 - 110C3
Table 3: Predicted Mass Spectrometry Data
m/zIon
265/267[M+H]⁺
287/289[M+Na]⁺

Experimental Protocols

The following are detailed methodologies for conducting NMR and MS analysis suitable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
  • Temperature: 298 K.
  • Pulse Program: Standard single-pulse experiment (zg30).
  • Spectral Width: -2 to 12 ppm.
  • Number of Scans: 16-64, depending on sample concentration.
  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
  • Solvent: Chloroform-d (CDCl₃).
  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
  • Spectral Width: 0 to 160 ppm.
  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
  • Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.
  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
  • Mass Range: Scan from m/z 50 to 500.
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 100-150 °C.
  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and its isotopic pattern, which will be characteristic due to the presence of a bromine atom.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Purification->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment NMR_Analysis->Purity_Assessment MS_Analysis->Structure_Confirmation

Crystal Structure of Substituted Imidazo[1,2-a]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This technical guide provides an in-depth look at the crystal structure of substituted imidazo[1,2-a]pyrimidines, presenting key crystallographic data, detailed experimental protocols for their synthesis and crystallization, and visualizations of relevant molecular interactions and experimental workflows.

Core Crystal Structure Analysis

The definitive method for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Below, we present crystallographic data for a representative substituted imidazo[1,2-a]pyrimidine derivative, providing a foundational understanding of the core structure.

Crystal Structure of (7,8-Dimethyl-3-phenylbenzo[1][2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone

The structure of (7,8-Dimethyl-3-phenylbenzo[1][2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone was determined by single-crystal X-ray diffraction, confirming the fused heterocyclic core. The crystallographic data provides a detailed picture of the molecular geometry.

Table 1: Crystal Data and Structure Refinement for (7,8-Dimethyl-3-phenylbenzo[1][2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone.

ParameterValue
Empirical formulaC25H19N3O
Formula weight389.44
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions
a14.138(3) Å
b10.486(2) Å
c13.568(3) Å
α90°
β102.01(3)°
γ90°
Volume1964.3(7) Å3
Z4
Density (calculated)1.316 Mg/m3
Absorption coefficient0.082 mm-1
F(000)816
Data collection and refinement
Theta range for data collection2.26 to 25.99°
Reflections collected11497
Independent reflections3823 [R(int) = 0.0385]
Goodness-of-fit on F21.033
Final R indices [I>2sigma(I)]R1 = 0.0487, wR2 = 0.1259
R indices (all data)R1 = 0.0711, wR2 = 0.1415

Experimental Protocols

The successful synthesis and crystallization of imidazo[1,2-a]pyrimidine derivatives are crucial for obtaining high-quality crystals suitable for X-ray diffraction studies. The following section details the experimental procedures for the synthesis and crystallization of the highlighted compound.

Synthesis of (7,8-Dimethyl-3-phenylbenzo[1][2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone

A solution of 2-amino-5,6-dimethylbenzimidazole (1.0 mmol) and 1,3-diphenylpropane-1,3-dione (1.0 mmol) in toluene (10 mL) was subjected to a palladium-catalyzed intramolecular cross-dehydrogenative coupling reaction. The reaction mixture was heated at 80 °C in the presence of a palladium catalyst and a suitable base. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired product.

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified compound in a mixture of dichloromethane and hexane at room temperature.

Visualizing Molecular and Experimental Logic

To further aid in the understanding of the processes and relationships involved in the study of substituted imidazo[1,2-a]pyrimidines, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Application start Starting Materials (2-aminopyrimidine derivative, α-haloketone) reaction Cyclocondensation Reaction start->reaction workup Reaction Workup (e.g., extraction, washing) reaction->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) purification->spectroscopy crystallization Crystallization purification->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure Crystal Structure Determination xray->structure data_analysis Analysis of Crystallographic Data (Bond lengths, angles, etc.) structure->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar drug_design Rational Drug Design sar->drug_design

A generalized workflow for the synthesis and structural elucidation of substituted imidazo[1,2-a]pyrimidines.

This guide provides a foundational understanding of the crystal structure of substituted imidazo[1,2-a]pyrimidines. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of novel therapeutic agents based on this versatile scaffold.

References

Trifluoromethylated Imidazo[1,2-a]pyrimidines: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (CF3) group to this scaffold can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of trifluoromethylated imidazo[1,2-a]pyrimidines, with a focus on their potential in drug discovery and development.

Synthesis of Trifluoromethylated Imidazo[1,2-a]pyrimidines

The synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines often involves the condensation of a 2-aminopyrimidine with a trifluoromethyl-containing building block. A general and efficient method involves the reaction of 2-aminopyrimidine with trifluoromethyl-β-diketones or their equivalents.

A common synthetic strategy is the multicomponent reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and a trifluoromethyl-β-diketone in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) under solvent-free conditions.[1] This approach allows for the regioselective synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines, a related and often co-synthesized scaffold.

Another approach involves the direct C-H trifluoromethylation of the imidazo[1,2-a]pyrimidine core. Photoredox catalysis has emerged as a mild and efficient method for this transformation, using reagents like CF3SO2Na in the presence of a photocatalyst.[2]

Biological Activities and Therapeutic Potential

Trifluoromethylated imidazo[1,2-a]pyrimidines have demonstrated a wide range of biological activities, making them attractive candidates for the development of new therapeutics. Their primary areas of investigation include oncology, infectious diseases, and neurology.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. They have been shown to inhibit the proliferation of various cancer cell lines, including those from breast, lung, colon, and leukemia.[1] The mechanisms underlying their anticancer effects are often multifaceted, involving the modulation of key signaling pathways and cellular processes.

Table 1: In Vitro Anticancer Activity of Representative Trifluoromethylated Imidazo[1,2-a]pyrimidine Analogues

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
1 2-amino-5-(4-bromophenyl)-3-(4-methoxyphenylazo)-7-(trifluoromethyl)MCF-7 (Breast)Not explicitly quantified, but showed 65-49% cell survival[1]
BT474 (Breast)Not explicitly quantified, but showed 65-49% cell survival[1]
NALM-6 (Leukemia)Not explicitly quantified, but showed 65-49% cell survival[1]
SB-ALL (Leukemia)Not explicitly quantified, but showed 65-49% cell survival[1]

Note: Specific IC50 values were not provided in the source material, but the compound was identified as the most effective against the tested cell lines.

Key Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets for trifluoromethylated imidazo[1,2-a]pyrimidines, providing a basis for their therapeutic effects.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[3][4][5][6][7] Certain imidazo[1,2-a]pyrimidines have been identified as inhibitors of this pathway.[3] These compounds can downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, leading to the suppression of tumor growth.[3]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC APC->beta_catenin Axin->GSK3b CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (c-myc, Cyclin D1) TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->Dsh Inhibitor->beta_catenin Inhibition of Nuclear Translocation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by trifluoromethylated imidazo[1,2-a]pyrimidines.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.[8][9][10][11] Imidazo[1,2-b]pyridazines, a structurally related class of compounds, have been identified as potent inhibitors of PIM kinases.[8] This suggests that trifluoromethylated imidazo[1,2-a]pyrimidines may also exert their anticancer effects through the inhibition of this pathway. PIM kinase inhibitors can block the phosphorylation of downstream targets like BAD, leading to apoptosis.[9]

PIM_Kinase_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Upregulation BAD BAD PIM_Kinase->BAD Phosphorylation Cell_Survival Cell Survival PIM_Kinase->Cell_Survival Inhibitor Trifluoromethylated Imidazo[1,2-a]pyrimidine Inhibitor->PIM_Kinase Bcl_xL Bcl-xL BAD->Bcl_xL pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl_xL->Apoptosis Bcl_xL->Cell_Survival

Caption: PIM kinase inhibition leading to apoptosis.

Induction of DNA Damage and Mitochondrial Dysfunction

Chemogenomic profiling has revealed that subtle structural changes in the imidazo[1,2-a]pyrimidine scaffold can dramatically alter their mechanism of action. For instance, a 3-nitroso-imidazo[1,2-a]pyrimidine was found to act as a DNA poison, causing nuclear DNA damage and inducing mutagenesis.[12] In contrast, a closely related imidazo[1,2-a]pyridine derivative disrupted mitochondrial function.[12] This highlights the potential to fine-tune the biological activity of these compounds to target specific cellular vulnerabilities.

Some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) mediated by NADPH oxidase, leading to mitochondrial membrane potential impairment.[13] The inhibition of mitochondrial respiration, particularly complex II of the electron transport chain, has also been implicated as a mechanism of action for related compounds.[14][15]

Cellular_Damage_Pathways cluster_dna DNA Damage Pathway cluster_mito Mitochondrial Dysfunction Pathway DNA_Damage_Agent 3-Nitroso-Imidazo[1,2-a]pyrimidine Nuclear_DNA Nuclear DNA DNA_Damage_Agent->Nuclear_DNA Causes Damage DNA_Repair DNA Repair Pathways Nuclear_DNA->DNA_Repair Activates Mutagenesis Mutagenesis Nuclear_DNA->Mutagenesis Mito_Damage_Agent Imidazo[1,2-a]pyridine Derivative Mitochondria Mitochondria Mito_Damage_Agent->Mitochondria ETC Electron Transport Chain (Complex II) Mitochondria->ETC Inhibits ROS ROS Production ETC->ROS Increases MMP Mitochondrial Membrane Potential ROS->MMP Decreases Apoptosis Apoptosis MMP->Apoptosis

Caption: Dual mechanisms of action: DNA damage and mitochondrial dysfunction.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-arylazopyrazolo[1,5-a]pyrimidines

A mixture of hydrazine hydrate (0.005 mol), 2-(arylhydrazono)malononitrile (0.005 mol), and p-toluenesulfonic acid (10 mol%) is thoroughly ground in a mortar with a pestle for 5 minutes.[1] A trifluoromethyl-β-diketone (0.005 mol) is then added, and the grinding is continued for 10-15 minutes. The reaction mixture typically turns into a melt and then solidifies.[1] Upon completion (monitored by TLC), the reaction mixture is diluted with aqueous ethanol. The solid product is filtered and recrystallized from ethanol to afford the pure product.[1]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[17][18]

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.[16][19]

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[17][19] The plate is then left at room temperature in the dark for at least 2 hours.[16]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[16] Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

Conclusion

Trifluoromethylated imidazo[1,2-a]pyrimidines represent a promising class of heterocyclic compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse mechanisms of action, including the inhibition of key signaling pathways like Wnt/β-catenin and PIM kinase, as well as the induction of DNA damage and mitochondrial dysfunction, offer multiple avenues for therapeutic intervention. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the specific molecular interactions and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold serves as a key structural motif in a multitude of compounds demonstrating therapeutic potential across a wide range of diseases, including cancer, inflammation, infectious diseases, and central nervous system disorders. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for molecular interactions with various biological targets. This technical guide provides a comprehensive overview of the key biological targets of the imidazo[1,2-a]pyrimidine scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Key Biological Targets and Quantitative Data

The imidazo[1,2-a]pyrimidine scaffold has been successfully employed to develop inhibitors and modulators for a diverse array of biological targets. The following tables summarize the quantitative data for some of the most prominent targets.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound ClassTarget KinaseIC50 / KdCell Line (for cellular assays)Reference
Benzo[1][2]imidazo[1,2-a]pyrimidinesCOX-20.05 µM (IC50)-[2]
Imidazo[1,2-a]pyridinesCOX-20.07 µM (IC50)-[3]
Imidazo[1,2-a]pyrazinesAurora A0.02 nM (Kd)-[4]
Imidazo[1,2-a]pyrazinesAurora B0.03 nM (Kd)HCT 116[4]
Imidazo[4,5-b]pyridinesAurora A0.015 µM (IC50)HeLa, HCT116[5]
Imidazo[1,2-a]pyridinesPI3KCA0.0028 µM (IC50)A375, HeLa[5]
Imidazo[1,2-b]pyridazinesPI3Kα / mTOR0.06 nM / 3.12 nM (IC50)-[6]
Imidazo[1,2-a]pyridine derivativesVEGFR-20.09 µM (IC50)MCF-7, HepG2[7]
Imidazole-based compoundsEGFR236.38 nM (IC50)-[8]
Pyrido[3,4-d]pyrimidinesEGFR (L858R/T790M/C797S)7.2 nM (IC50)-[9]
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives against Cancer Cell Lines
Compound ClassCell LineIC50Reference
Imidazo[1,2-a]pyridinesHCC1937 (Breast Cancer)45 µM[10]
Imidazole-Pyridine HybridsBT474 (Breast Cancer)39.19 µM (24h)[11]
Imidazo[1,2-a]pyridinesA375 (Melanoma)9.7 µM[12]
Imidazo[1,2-a]pyridinesHeLa (Cervical Cancer)44.6 µM[12]
Benzo[1][2]imidazo[1,2-a]pyrimidinesMCF-7 (Breast Cancer)-[13]
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound ClassMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Imidazo[1,2-a]pyrimidinesCandida albicans2.5 - 20 mg/mL[1][14]
Imidazo[1,2-a]pyrimidinesBacillus subtilis-[1][14]
Imidazo[1,2-a]pyrimidine chalconesEscherichia coli-[15]
Imidazo[1,2-a]pyrimidine chalconesStaphylococcus aureus-[15]
Table 4: GABA-A Receptor Modulation by Imidazo[1,2-a]pyrimidine Derivatives
Compound ClassReceptor SubtypeBinding Affinity (Ki)Functional ActivityReference
Imidazo[1,2-a]pyrimidinesGABA-A α2/α3High AffinityAgonist[16]
Imidazo[1,2-a]pyrimidinesGABA-A α1 vs α3-Functionally Selective[17][18]

Signaling Pathways Targeted by Imidazo[1,2-a]pyrimidines

Several key signaling pathways implicated in cancer and inflammation are modulated by imidazo[1,2-a]pyrimidine derivatives. The following diagrams, generated using the DOT language, illustrate these pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazo Imidazo[1,2-a]pyrimidine Inhibitors Imidazo->PI3K Inhibition Imidazo->Akt Inhibition Imidazo->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Wnt_Catenin_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin LRP->Axin | GSK3b GSK3β Dvl->GSK3b | bCatenin β-catenin GSK3b->bCatenin P & Degradation Axin->bCatenin P & Degradation APC APC APC->bCatenin P & Degradation TCF TCF/LEF bCatenin->TCF Gene Target Gene Transcription TCF->Gene Imidazo Imidazo[1,2-a]pyrimidine Inhibitors Imidazo->bCatenin Inhibition of Nuclear Translocation

Wnt/β-catenin Signaling Pathway Inhibition.

STAT3_NFkB_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation LPS LPS TLR TLR LPS->TLR IKK IKK TLR->IKK IkB IκBα IKK->IkB P & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->Nucleus Translocation Gene Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Imidazo Imidazo[1,2-a]pyrimidine Inhibitors Imidazo->pSTAT3 Inhibition Imidazo->NFkB Inhibition of Translocation

STAT3/NF-κB Signaling Pathway Inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activity of imidazo[1,2-a]pyrimidine derivatives.

In Vitro Kinase Assays (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The assay can be performed in various formats, including radiometric, fluorescence-based, or luminescence-based methods.

  • General Procedure (Luminescence-based, e.g., Kinase-Glo®):

    • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.

    • Inhibitor Addition: Add varying concentrations of the imidazo[1,2-a]pyrimidine compound to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

    • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

    • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine compound for a specific duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Signaling Pathway Analysis
  • Objective: To detect and quantify the levels of specific proteins and their phosphorylation status in response to compound treatment.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Procedure:

    • Cell Lysis: Treat cells with the imidazo[1,2-a]pyrimidine compound for a specified time, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-β-catenin, anti-phospho-STAT3).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Wnt/β-catenin Luciferase Reporter Assay
  • Objective: To measure the activity of the Wnt/β-catenin signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring light emission.

  • Procedure:

    • Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment: Treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of the imidazo[1,2-a]pyrimidine compound.

    • Cell Lysis: After the treatment period, lyse the cells.

    • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control to determine the inhibitory effect of the compound on the Wnt/β-catenin pathway.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Compound Dilution: Prepare a serial two-fold dilution of the imidazo[1,2-a]pyrimidine compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated activity against a wide range of important biological targets. The information presented in this technical guide highlights the potential of this scaffold in the development of novel therapeutics for various diseases. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds. Further exploration and optimization of imidazo[1,2-a]pyrimidine derivatives are warranted to unlock their full therapeutic potential.

References

commercial suppliers and price of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. The document outlines its chemical properties, commercial availability, and pricing. Additionally, it explores the broader biological context of related imidazo[1,2-a]pyrimidine derivatives, offering insights into potential experimental applications and relevant signaling pathways.

Chemical Properties and Identification

This compound is a solid, white to light yellow chemical compound.[1] It is classified as a fluorinated heterocyclic building block, often utilized in medicinal chemistry and organic synthesis.[2]

PropertyValueSource
CAS Number 375857-65-1[1][3]
Molecular Formula C₇H₃BrF₃N₃[3][4]
Molecular Weight 266.02 g/mol [1][4]
IUPAC Name This compound[5]
Purity ≥95%[3]
Physical State Solid[3]
InChI Key KNZLHVPYMPIRLG-UHFFFAOYSA-N[1][4]
Canonical SMILES FC(F)(F)C1=NC2=NC=C(Br)N2C=C1[3]
Commercial Suppliers and Pricing

The following table summarizes the availability and pricing of this compound from various commercial suppliers. Prices are subject to change and may not include shipping and handling fees.

SupplierCatalog NumberPack SizePrice (USD)Availability / Notes
Fluorochem [3]F080046-250MG250 mg£13.00 (~$16.50)In Stock (China)
F080046-1G1 g£47.00 (~$59.50)In Stock (UK, Europe)
F080046-5G5 g£186.00 (~$235.50)Enquire for availability
Laibo Chem [6]-50 mgR
131.14( 131.14 (~131.14(
25.00)
-
ChemicalBook Suppliers [1]---Multiple suppliers listed including Shanghai Anmike Chemical Co. Ltd., J & K SCIENTIFIC LTD., and PharmaBlock Sciences (Nanjing), Inc. Pricing and availability require inquiry.
FINETECH INDUSTRY LIMITED [4]---Custom synthesis and bulk quantities available.

Note: Prices are converted from their original currency and are approximate.

Biological Context and Potential Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, the broader class of imidazo[1,2-a]pyrimidine and related trifluoromethyl pyrimidine derivatives has been investigated for various biological activities. This suggests potential areas of research for the title compound.

Potential Therapeutic Areas:

  • Anticancer Activity: Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties.[7][8] Some have shown inhibitory activity against cancer cell lines such as HT-29 and B16F10. Specifically, certain derivatives act as inhibitors of c-KIT, a receptor tyrosine kinase involved in cancers like gastrointestinal stromal tumors (GIST).[8]

  • Anti-inflammatory Effects: A novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[9]

  • Antifungal and Insecticidal Properties: Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and shown to possess antifungal activities against various plant fungi and moderate insecticidal activities.[10]

Methodologies for Related Compounds

Based on the literature for analogous compounds, the following experimental designs could be adapted to evaluate the biological activity of this compound.

General Synthesis Protocol: The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves a multi-step process. A common route includes the condensation of a 2-aminopyrimidine with a 2-bromoacetophenone derivative to form the core imidazo[1,2-a]pyrimidine structure.[11] Subsequent reactions can be performed to introduce further functional groups.

In Vitro Cytotoxicity Assay: To assess anticancer potential, the compound could be tested against a panel of human cancer cell lines (e.g., HT-29, MCF-7, B16F10).

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using an MTT or similar colorimetric assay. The absorbance is read with a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve to quantify the compound's potency.[7]

Anti-inflammatory Activity Assay: To evaluate anti-inflammatory effects, the compound's ability to modulate key inflammatory pathways can be assessed.

  • Cell Stimulation: A suitable cell line (e.g., breast or ovarian cancer cells) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate inflammatory signaling.[9]

  • Compound Treatment: Cells are co-treated with the test compound.

  • Pathway Analysis: The expression and phosphorylation status of key proteins in the NF-κB and STAT3 pathways (e.g., iNOS, COX-2) are analyzed using techniques like Western blotting or ELISA.[9]

Visualizations

Signaling Pathway

The diagram below illustrates the STAT3/NF-κB signaling pathway, which is a key mediator of inflammatory responses and a potential target for imidazo[1,2-a]pyridine derivatives.[9] Inflammatory stimuli activate this cascade, leading to the expression of genes involved in inflammation, such as iNOS and COX-2.

STAT3_NFKB_Pathway cluster_stimuli Inflammatory Stimuli LPS LPS / Cytokines STAT3 STAT3 LPS->STAT3 NFKB NF-κB LPS->NFKB pSTAT3 p-STAT3 STAT3->pSTAT3 P iNOS iNOS pSTAT3->iNOS pNFKB p-NF-κB NFKB->pNFKB pNFKB->iNOS COX2 COX-2 pNFKB->COX2

Caption: STAT3/NF-κB inflammatory signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyrimidine derivatives, based on methodologies reported for similar compounds.[10][11]

experimental_workflow start Start: Reagents synthesis Step 1: Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Step 2: Purification (e.g., Column Chromatography) synthesis->purification characterization Step 3: Structural Characterization (NMR, HRMS) purification->characterization bio_assay Step 4: Biological Activity Screening (e.g., Anticancer, Antifungal) characterization->bio_assay data_analysis Step 5: Data Analysis (e.g., IC50 Calculation) bio_assay->data_analysis end End: Lead Compound ID data_analysis->end

Caption: General workflow for synthesis and bio-evaluation.

References

safety, handling, and MSDS for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

Introduction

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fused imidazole and pyrimidine ring system with bromine and trifluoromethyl substituents, makes it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a detailed overview of the safety, handling, and available data for this compound.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for this compound is provided below.

PropertyValueReference
CAS Number 375857-65-1[1][2]
Molecular Formula C₇H₃BrF₃N₃[1]
Molecular Weight 266.02 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
IUPAC Name This compound[1]
InChI Key KNZLHVPYMPIRLG-UHFFFAOYSA-N[1]

Safety and Hazard Information

GHS Hazard Classification
PictogramSignal WordHazard ClassHazard Statements
alt text
Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[2]
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.
Precautionary Statements

The following precautionary statements are recommended for handling this compound:

TypeStatement CodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[2]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum:

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment ppe1 Safety Goggles/Face Shield ppe2 Chemical-Resistant Gloves (e.g., Nitrile) ppe3 Laboratory Coat ppe4 Respiratory Protection (if handling large quantities or dust is generated) start Handling This compound start->ppe1 Eye Protection start->ppe2 Hand Protection start->ppe3 Body Protection start->ppe4 Respiratory Protection

Caption: Recommended PPE for handling the compound.

Engineering Controls

Work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid to avoid inhalation of dust. An eyewash station and safety shower must be readily accessible.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Toxicological and Ecological Information

Specific toxicological and ecotoxicological data for this compound are not available in the public domain. However, based on its chemical structure (a brominated and fluorinated heterocyclic compound), it should be handled with care, assuming potential for persistence in the environment and toxicity to aquatic life. Brominated organic compounds can be persistent in the environment[4].

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste material should be treated as hazardous. Do not allow this material to enter drains or waterways.

Experimental Protocols and Handling Workflow

While no specific experimental protocols for this compound have been identified, it is a common building block in synthetic chemistry, likely to be used in reactions such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. The following diagram illustrates a general workflow for its use in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification weigh Weigh Compound in Fume Hood dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_reagents Add Other Reagents (e.g., Catalyst, Base) dissolve->add_reagents heat Heat Under Inert Atmosphere add_reagents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify

Caption: General laboratory workflow for the compound.

This workflow highlights the key stages where exposure risk should be minimized through the use of appropriate engineering controls and PPE.

Logical Relationships in Safety Assessment

The assessment of safety and handling procedures follows a logical progression from hazard identification to risk mitigation.

Safety_Logic cluster_assessment Risk Assessment Process cluster_mitigation Mitigation Strategies hazard_id Hazard Identification (H302, H332, H315, H319, H335) exposure_assess Exposure Assessment (Inhalation, Dermal, Ingestion) hazard_id->exposure_assess risk_char Risk Characterization (Likelihood & Severity) exposure_assess->risk_char eng_controls Engineering Controls (Fume Hood) risk_char->eng_controls ppe Personal Protective Equipment (Gloves, Goggles) risk_char->ppe admin_controls Administrative Controls (SOPs, Training) risk_char->admin_controls

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of substituted imidazo[1,2-a]pyrimidine derivatives, which are key scaffolds in many pharmaceutical agents. The protocol herein is optimized for high efficiency and broad applicability, utilizing a state-of-the-art palladium precatalyst system and microwave-assisted heating to achieve excellent yields in short reaction times.

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This application note details a robust and efficient protocol for the coupling of various aryl and heteroaryl boronic acids with this compound. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the heterocyclic bromide, making the optimization of reaction conditions critical for success. The recommended protocol is based on established methodologies for structurally similar electron-deficient heterocyclic systems, ensuring a high probability of successful implementation.

Chemical Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters

A comprehensive review of Suzuki couplings on analogous heterocyclic systems, particularly the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has led to the identification of an optimal set of reaction conditions.[1][2][3][4] The use of a palladium precatalyst system, specifically XPhos Pd G2, in tandem with the XPhos ligand, has been shown to be highly effective in preventing debromination and promoting high yields.[1][2][3] Microwave irradiation significantly accelerates the reaction, allowing for completion in minutes as opposed to hours.[1][2][3][5]

ParameterRecommended ConditionNotes
Substrate This compoundElectron-deficient nature enhances oxidative addition.
Coupling Partner Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv.)A slight excess is used to drive the reaction to completion.
Catalyst XPhos Pd G2 (2-5 mol%)A highly active and stable precatalyst.[6][7]
Ligand XPhos (2-5 mol%)Bulky, electron-rich ligand that facilitates reductive elimination.
Base K₂CO₃ (2-3 equiv.)An effective and commonly used inorganic base.
Solvent Ethanol/Water (e.g., 4:1 v/v)A "green" and effective solvent system for microwave heating.
Temperature 100 - 140 °C (Microwave)Temperature can be optimized for specific substrates.
Time 15 - 45 minutes (Microwave)Reaction progress should be monitored by TLC or LC-MS.

Experimental Protocol

This protocol is adapted from highly successful procedures for the Suzuki-Miyaura coupling of structurally similar N-heterocyclic bromides.[1][2][3][4]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol (EtOH), anhydrous

  • Deionized Water

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), XPhos Pd G2 (0.05 equiv.), and XPhos (0.05 equiv.).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v, to achieve a substrate concentration of approximately 0.1 M).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl/heteroaryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Suzuki_Workflow start Start: Assemble Reagents reagents Add to Microwave Vial: - this compound - Boronic Acid - K₂CO₃ - XPhos Pd G2 & XPhos - EtOH/H₂O start->reagents microwave Microwave Irradiation (e.g., 120 °C, 30 min) reagents->microwave workup Aqueous Workup: - Quench with H₂O - Extract with Organic Solvent microwave->workup purification Purification: - Dry Organic Layer - Concentrate - Flash Chromatography workup->purification product Final Product: 3-Aryl/Heteroaryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine purification->product

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Expected Results and Data Summary

The following table summarizes representative yields obtained for the Suzuki coupling of a structurally analogous substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with various boronic acids under optimized microwave conditions.[1][2][3][4] Similar yields are anticipated for the target this compound.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine90-98
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine80-90
44-Chlorophenylboronic acid3-(4-Chlorophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine82-92
54-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine75-85
62-Thiopheneboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine70-80
73-Pyridinylboronic acid3-(Pyridin-3-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine65-75

Troubleshooting

  • Low Yield:

    • Ensure all reagents are anhydrous, particularly the solvent and base.

    • Degas the solvent mixture prior to use to remove oxygen, which can deactivate the catalyst.

    • Increase the amount of boronic acid to 1.5 equivalents.

    • Optimize the microwave temperature and time.

  • Debromination of Starting Material:

    • This is a common side reaction. The use of XPhos Pd G2 with additional XPhos ligand is intended to minimize this.[1][2][3]

    • Ensure the reaction is not overheated or run for an excessive amount of time.

  • Incomplete Reaction:

    • Verify the activity of the palladium catalyst.

    • Increase the catalyst loading slightly (e.g., to 5 mol%).

    • Increase the reaction time in increments of 10-15 minutes.

Signaling Pathway Diagram (Catalytic Cycle)

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII R¹-Br OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OH)₂ Base Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Start R¹-Br Boronic R²-B(OH)₂ Base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

The provided protocol offers a highly efficient and reliable method for the synthesis of 3-aryl and 3-heteroaryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidines. By leveraging a modern palladium precatalyst system and microwave-assisted heating, this procedure is well-suited for the rapid generation of compound libraries for drug discovery and development. The broad substrate scope and high anticipated yields make this a valuable tool for medicinal and synthetic chemists.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidine derivatives are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] This scaffold is a key structural component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The development of efficient synthetic methodologies to introduce diverse functionalities to the imidazo[1,2-a]pyrimidine core is therefore of paramount importance for the exploration of new therapeutic agents.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction has become a cornerstone in modern organic synthesis, particularly for its wide substrate scope and functional group tolerance, enabling the coupling of aryl or heteroaryl halides with a broad range of primary and secondary amines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-bromo-imidazo[1,2-a]pyrimidine derivatives, a key transformation for the synthesis of novel 3-amino-imidazo[1,2-a]pyrimidine libraries for drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination of 3-bromo-imidazo[1,2-a]pyrimidine derivatives involves the palladium-catalyzed reaction between the heteroaryl bromide and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the 3-bromo-imidazo[1,2-a]pyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired 3-amino-imidazo[1,2-a]pyrimidine product and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Optimization

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. While specific optimization data for 3-bromo-imidazo[1,2-a]pyrimidines is not extensively available in the public domain, the following tables summarize typical conditions and trends observed for the amination of structurally related heteroaryl bromides, such as bromopyridines. These data serve as a valuable starting point for the optimization of the reaction for specific 3-bromo-imidazo[1,2-a]pyrimidine substrates and amine coupling partners.

Table 1: Typical Palladium Catalysts and Ligands for Buchwald-Hartwig Amination

Catalyst PrecursorLigandTypical SubstratesKey Characteristics
Pd₂(dba)₃XantphosAryl and heteroaryl bromides with primary and secondary aminesWide bite angle, promotes reductive elimination.
Pd(OAc)₂RuPhosElectron-rich and -deficient aryl/heteroaryl halidesBulky, electron-rich ligand, good for challenging couplings.
Pd(OAc)₂BrettPhosSterically hindered substratesVery bulky ligand, effective for hindered systems.
[Pd(allyl)Cl]₂t-BuXPhosBroad range of aryl and heteroaryl bromidesElectron-rich and sterically demanding.

Table 2: Common Bases and Solvents for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon SolventsNotes
NaOtBu~19Toluene, Dioxane, THFStrong, commonly used base, but can be sensitive to some functional groups.
K₂CO₃~10.3Dioxane, DMF, TolueneMilder base, may require higher temperatures.
Cs₂CO₃~10.3Dioxane, TolueneMilder base, often effective when other bases fail.
K₃PO₄~12.3Toluene, DioxaneModerately strong, non-nucleophilic base.

Table 3: Illustrative Reaction Conditions for Amination of a Generic 3-Bromo-imidazo[1,2-a]pyrimidine

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012>90 (expected)
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018>85 (expected)
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)Cs₂CO₃ (2.0)Toluene10016>90 (expected)
4N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Dioxane10024>80 (expected)
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar heteroaromatic systems. Optimization for specific substrates is highly recommended.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 3-bromo-imidazo[1,2-a]pyrimidine derivatives. This protocol should be adapted and optimized for each specific substrate and amine combination.

Materials:

  • Substituted 3-bromo-imidazo[1,2-a]pyrimidine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 3-bromo-imidazo[1,2-a]pyrimidine derivative (1.0 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the mol% of palladium), and the base (1.5-2.5 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Amine and Solvent: Under the inert atmosphere, add the amine (1.1-1.5 equiv.) and the anhydrous solvent via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-amino-imidazo[1,2-a]pyrimidine derivative.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Buchwald-Hartwig amination of 3-bromo-imidazo[1,2-a]pyrimidine derivatives.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + Amine Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination->Pd(II)-Amido Complex - HBr + Base Product Product Pd(II)-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Reactants 3-Bromo-Imidazo[1,2-a]pyrimidine + Amine (R2NH) Reactants->Oxidative Addition Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Start Start Add Reactants Add 3-bromo-imidazo[1,2-a]pyrimidine, Pd catalyst, ligand, and base to Schlenk tube Start->Add Reactants Inert Atmosphere Evacuate and backfill with inert gas (3x) Add Reactants->Inert Atmosphere Add Liquids Add amine and anhydrous solvent Inert Atmosphere->Add Liquids Heat and Stir Heat to desired temperature with vigorous stirring Add Liquids->Heat and Stir Monitor Monitor by TLC/LC-MS Heat and Stir->Monitor Monitor->Heat and Stir Incomplete Cool and Quench Cool to room temperature and dilute with organic solvent Monitor->Cool and Quench Complete Extract Wash with water and brine Cool and Quench->Extract Dry and Concentrate Dry over Na2SO4, filter, and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the amination.

Conclusion

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 3-amino-imidazo[1,2-a]pyrimidine derivatives. Careful selection and optimization of the palladium catalyst, phosphine ligand, base, and solvent are crucial for achieving high yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of novel imidazo[1,2-a]pyrimidine-based compounds for potential therapeutic applications. Further screening of reaction conditions is recommended to identify the optimal parameters for specific substrate and amine combinations.

References

Application Notes and Protocols for the Functionalization of the C3-Position of the Imidazo[1,2-a]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Functionalization of the C3-position of the imidazo[1,2-a]pyrimidine ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds, making it a focal point for drug discovery and development.

This document provides detailed application notes and experimental protocols for various methods to functionalize the C3-position of the imidazo[1,2-a]pyrimidine ring system. The methodologies covered include C-H arylation, alkylation, and halogenation. While some protocols are directly reported for the imidazo[1,2-a]pyrimidine core, others are adapted from the closely related and well-studied imidazo[1,2-a]pyridine system due to the analogous reactivity of the C3-position.

C3-Functionalization Methodologies: An Overview

The C3-position of the imidazo[1,2-a]pyrimidine ring is nucleophilic and susceptible to electrophilic substitution and direct C-H functionalization reactions. This reactivity allows for the introduction of a diverse array of substituents, which can significantly impact the molecule's interaction with biological targets.

Logical Workflow for C3-Functionalization

G cluster_start Starting Material cluster_reactions C3-Functionalization Reactions cluster_products C3-Functionalized Products cluster_applications Applications in Drug Discovery start Imidazo[1,2-a]pyrimidine arylation C3-Arylation (e.g., Pd-catalyzed) start->arylation alkylation C3-Alkylation (e.g., Friedel-Crafts) start->alkylation halogenation C3-Halogenation (e.g., with NBS/NCS) start->halogenation aryl_prod 3-Aryl-imidazo[1,2-a]pyrimidines arylation->aryl_prod alkyl_prod 3-Alkyl-imidazo[1,2-a]pyrimidines alkylation->alkyl_prod halo_prod 3-Halo-imidazo[1,2-a]pyrimidines halogenation->halo_prod drug_dev Lead Optimization Structure-Activity Relationship (SAR) Studies aryl_prod->drug_dev alkyl_prod->drug_dev halo_prod->drug_dev

Caption: General workflow for the C3-functionalization of the imidazo[1,2-a]pyrimidine ring and its application in drug discovery.

Application Notes

C3-Arylation

The introduction of an aryl group at the C3-position can significantly influence the biological activity of imidazo[1,2-a]pyrimidines. Palladium-catalyzed direct C-H arylation is an efficient method for this transformation, offering a straightforward route to 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle.[3] These arylated derivatives have been investigated as potential kinase inhibitors and anticancer agents.[4]

C3-Alkylation

Alkylation at the C3-position introduces aliphatic chains, which can modulate the lipophilicity and steric profile of the molecule. Friedel-Crafts type reactions and multicomponent reactions are common strategies for C3-alkylation.[5] C3-alkylated imidazo[1,2-a]pyrimidines are valuable intermediates for the synthesis of more complex molecules and have been explored for their diverse biological activities.

C3-Halogenation

The introduction of a halogen atom (Cl, Br, I) at the C3-position serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Direct halogenation can be achieved using N-halosuccinimides (NCS, NBS) or other electrophilic halogenating agents. 3-Halo-imidazo[1,2-a]pyrimidines are key intermediates in the synthesis of libraries of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyrimidine

This protocol is based on the work of Li et al. for the direct arylation of imidazo[1,2-a]pyrimidine.[3]

Materials:

  • Imidazo[1,2-a]pyrimidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction tube, add imidazo[1,2-a]pyrimidine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyrimidine.

Quantitative Data: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyrimidine

EntryAryl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromotoluene5K₂CO₃DMF1201885[3]
24-Bromoanisole5K₂CO₃DMF1202082[3]
31-Bromo-4-fluorobenzene5K₂CO₃DMF1201678[3]
43-Bromopyridine5K₂CO₃DMF1202465[3]
Protocol 2: Y(OTf)₃-Catalyzed Three-Component C3-Alkylation of Imidazo[1,2-a]pyrimidine (Adapted from Imidazo[1,2-a]pyridine)

This protocol is adapted from a method developed for the C3-alkylation of imidazo[1,2-a]pyridines and is expected to be applicable to the pyrimidine analog.[5]

Materials:

  • Imidazo[1,2-a]pyrimidine

  • Aldehyde

  • Amine (e.g., morpholine, piperidine)

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)

  • Toluene, anhydrous

Procedure:

  • In a sealed tube, combine imidazo[1,2-a]pyrimidine (0.2 mmol), aldehyde (0.3 mmol), amine (0.4 mmol), and Y(OTf)₃ (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Heat the mixture at 110 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the C3-alkylated product.

Quantitative Data: Y(OTf)₃-Catalyzed Three-Component C3-Alkylation of Imidazo[1,2-a]pyridines (Analogous System)

EntryAldehydeAmineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeMorpholineY(OTf)₃Toluene1101292[5]
24-ChlorobenzaldehydeMorpholineY(OTf)₃Toluene1101288[5]
34-MethylbenzaldehydePiperidineY(OTf)₃Toluene1101295[5]
42-NaphthaldehydeMorpholineY(OTf)₃Toluene1101285[5]
Protocol 3: Direct C3-Halogenation of Imidazo[1,2-a]pyrimidine

This is a general protocol for the electrophilic halogenation of electron-rich heterocycles.

Materials:

  • Imidazo[1,2-a]pyrimidine

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve imidazo[1,2-a]pyrimidine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the N-halosuccinimide (1.05 mmol) portion-wise over 10 minutes with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (for bromination) or sodium sulfite (for chlorination).

  • Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3-halo-imidazo[1,2-a]pyrimidine.

Quantitative Data: C3-Halogenation of Imidazo[1,2-a]pyridines (Analogous System)

EntryHalogenating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1NBSCH₃CNrt295General Protocol
2NCSCH₂Cl₂rt392General Protocol
3I₂ / KIH₂O/EtOHrt488General Protocol

Biological Applications and Signaling Pathways

C3-functionalized imidazo[1,2-a]pyrimidines have shown promise as inhibitors of various signaling pathways implicated in disease, notably the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Wnt/β-Catenin Signaling Pathway and Imidazo[1,2-a]pyrimidine Inhibition

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway, acting downstream of the destruction complex.

G cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_inhibition Inhibition by Imidazo[1,2-a]pyrimidine destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation proteasome Proteasome beta_catenin->proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binding Dsh Dsh Frizzled->Dsh Activation Dsh->destruction_complex Inhibition beta_catenin_on β-catenin (Accumulation) nucleus Nucleus beta_catenin_on->nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation inhibitor Imidazo[1,2-a]pyrimidine Derivative inhibitor->beta_catenin_on Inhibits accumulation or nuclear translocation

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and a proposed mechanism of inhibition by C3-functionalized imidazo[1,2-a]pyrimidine derivatives.

Conclusion

The functionalization of the C3-position of the imidazo[1,2-a]pyrimidine ring is a critical step in the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate a wide range of C3-substituted analogs. The versatility of the C3-position allows for fine-tuning of the pharmacological properties, paving the way for the discovery of new and improved drug candidates targeting a variety of diseases. Further exploration of direct C-H functionalization methods for the imidazo[1,2-a]pyrimidine core will undoubtedly accelerate progress in this exciting area of medicinal chemistry.

References

Application Notes and Protocols: Utilizing 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the 3-position and a trifluoromethyl group at the 7-position on the imidazo[1,2-a]pyrimidine core offers a versatile platform for generating diverse libraries of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent serves as a convenient handle for introducing various functionalities through cross-coupling reactions.

These application notes provide a comprehensive guide for utilizing 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine in the discovery and development of novel kinase inhibitors. Detailed protocols for the synthesis of derivatives, methodologies for their biological evaluation, and an overview of a key signaling pathway targeted by such inhibitors are presented.

Data Presentation

Compound IDScaffoldKinase Target(s)IC50 (nM)Cell-Based Potency (IC50, nM)Reference
1 Imidazo[1,2-a]pyridineFLT3-MOLM-14: 3.65[1]
2 Imidazo[1,2-a]pyridineBCR-ABL-K562: 8.43[1]
3 Imidazo[1,2-b]pyridazinePIM-134-[2]
4 Imidazo[1,2-b]pyridazinePIM-22500-[2]
5 Imidazo[1,2-a]pyrazineAurora A-250[3]
6 Imidazo[1,2-a]pyrazineAurora B-250[3]
7 Imidazo[1,2-a]pyridineALK224-[4]
8 Imidazo[1,2-a]pyridinePI3Kα2T47D: >10,000[5]

Experimental Protocols

I. Synthesis of 3-Substituted-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Derivatives

The 3-bromo group on the scaffold is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.05-0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.1 equiv.).

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

II. Biological Evaluation: Kinase Inhibition Assays

This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase by measuring ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the test compound dilutions and a DMSO control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or a DMSO control for a specified time (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Mandatory Visualizations

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Many kinase inhibitors, including those derived from imidazo-fused scaffolds, target components of this pathway.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits Survival Cell Survival Akt->Survival Promotes mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Rheb Rheb TSC2->Rheb Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Sites.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of kinase inhibitors using the this compound scaffold.

Kinase_Inhibitor_Workflow Scaffold 3-Bromo-7-(trifluoromethyl) imidazo[1,2-a]pyrimidine Synthesis Chemical Synthesis (Suzuki, Buchwald-Hartwig, etc.) Scaffold->Synthesis Library Compound Library Synthesis->Library Biochemical_Screening In Vitro Kinase Assay (e.g., Luminescence-based) Library->Biochemical_Screening Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Screening->Hit_Identification Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) Hit_Identification->Cell_Based_Assay Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound Further_Optimization Further SAR & Lead Optimization Lead_Compound->Further_Optimization

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Logical Relationship

The structure-activity relationship (SAR) is a fundamental concept in drug discovery. The following diagram illustrates the logical relationship in the iterative process of optimizing kinase inhibitors derived from the this compound scaffold.

SAR_Cycle Design Design of Analogs (Varying R group at C3) Synthesize Synthesis Design->Synthesize Test Biological Testing (Kinase & Cell Assays) Synthesize->Test Analyze Analyze SAR Data (Potency, Selectivity) Test->Analyze Analyze->Design Iterative Optimization

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a key scaffold in medicinal chemistry. The protocols focus on three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. This document also includes representative data on the biological activities of related compounds and diagrams of relevant signaling pathways.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic motif found in numerous biologically active compounds exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and kinase inhibitory activities. The trifluoromethyl group at the 7-position can enhance metabolic stability and binding affinity. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, making this compound a valuable starting material for the synthesis of novel drug candidates.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidines

This protocol describes the palladium-catalyzed coupling of this compound with various arylboronic acids. The following procedure is adapted from a similar synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives.[1][2]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • XPhos Pd G2 (Palladium precatalyst)

  • XPhos (Ligand)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), K₂CO₃ (2.0 eq.), XPhos Pd G2 (0.05 eq.), and XPhos (0.05 eq.).

  • Add a 4:1 mixture of EtOH/H₂O to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine70-72[1][3]
22-Furylboronic acid3-(Furan-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine73-83[1]
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine88-90[1]

Note: Yields are based on a similar reaction with a related pyrazolo[1,5-a]pyrimidine system and may vary for the specified substrate.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyrimidines

This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Pd₂(dba)₃ (Palladium precatalyst)

  • Xantphos (Ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Add the base (Cs₂CO₃, 2.0 eq. or NaOtBu, 1.4 eq.) and anhydrous solvent (toluene or dioxane).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineBaseSolventYield (%)Reference
1MorpholineNaOtBuToluene75-95General Protocol
2AnilineCs₂CO₃Dioxane60-80General Protocol
3PiperidineNaOtBuToluene70-90General Protocol

Note: Yields are representative and based on general Buchwald-Hartwig amination protocols for heteroaryl bromides. Optimization for the specific substrate is recommended.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidines

This protocol outlines the synthesis of 3-alkynyl derivatives via a palladium- and copper-cocatalyzed Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add the anhydrous solvent (DMF or THF) followed by triethylamine (3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) to the reaction mixture.

  • Heat the reaction at 60-80 °C for 4-12 hours, monitoring the progress by TLC.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Sonogashira Coupling Reactions

EntryAlkyneSolventYield (%)Reference
1PhenylacetyleneDMF70-85General Protocol
2EthynyltrimethylsilaneTHF65-80General Protocol
31-HexyneDMF60-75General Protocol

Note: Yields are representative and based on general Sonogashira coupling protocols for heteroaryl bromides. Optimization for the specific substrate is recommended.

Biological Activity

Derivatives of imidazo[1,2-a]pyrimidine and related scaffolds have shown promising activity against a variety of biological targets, particularly in the context of cancer. The following table summarizes some reported IC₅₀ values for representative compounds from this class.

Table 4: Biological Activity of Representative Imidazo[1,2-a]pyrimidine and Related Derivatives

Compound ClassTarget/Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivativeMCF-7 (Breast Cancer)14.81[4]
Imidazo[1,2-a]pyridine derivativeHT-29 (Colon Cancer)4.15[4]
Pyrazolo[1,5-a]pyrimidine derivativeMonoamine Oxidase B (MAO-B)Micromolar range[1]
Trifluoromethyl-substituted pyrimidine derivativeH1975 (Lung Cancer)2.27[5]
Imidazo[1,2-a]pyrimidine derivativec-KITNanomolar range[6]
Imidazo[1,2-b]pyridazine derivativePIM KinaseNanomolar range[7]
Imidazo[1,2-b]pyridazine derivativeMps1 Kinase0.006 (A549)[8]

Signaling Pathways and Experimental Workflow

Signaling Pathways

Imidazo[1,2-a]pyrimidine derivatives have been shown to modulate several key signaling pathways implicated in cancer cell proliferation and survival. These include the PI3K/Akt/mTOR pathway and the Wnt/β-catenin signaling cascade.[1][2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Wnt_Receptor Wnt Receptor (Frizzled) GSK3b GSK-3β Wnt_Receptor->GSK3b Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Beta_Catenin β-catenin GSK3b->Beta_Catenin Beta_Catenin->Proliferation PIM PIM Kinase Mps1 Mps1 Kinase Imidazo_Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_Derivative->RTK Imidazo_Derivative->PI3K Imidazo_Derivative->Beta_Catenin Inhibition of accumulation Imidazo_Derivative->PIM Imidazo_Derivative->Mps1

Caption: Potential signaling pathways modulated by imidazo[1,2-a]pyrimidine derivatives.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The synthesis of derivatives from this compound generally follows a standard workflow for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Materials: - this compound - Coupling Partner (Boronic Acid, Amine, or Alkyne) - Palladium Catalyst & Ligand - Base - Solvent Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Workup Aqueous Workup (Quenching & Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Derivative Characterization->Final_Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific studies on the direct application of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine in cancer research are not extensively available in the public domain. The following application notes and protocols are based on the known anticancer activities of the broader class of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. This document is intended to serve as a foundational guide for researchers initiating investigations into the potential of this specific compound.

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents. Research has indicated that compounds from this class can exhibit potent inhibitory effects on several key signaling pathways implicated in cancer progression, including those mediated by protein kinases. Notably, derivatives of the closely related imidazo[1,2-a]pyridine have been investigated as inhibitors of c-KIT, PI3K/Akt, and various receptor tyrosine kinases.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo-substituent offers a site for further chemical modification, making this compound a compound of interest for cancer drug discovery.

These notes propose a research framework to evaluate the anticancer potential of this compound, focusing on its potential as a kinase inhibitor.

Potential Applications in Cancer Research

  • Screening for Kinase Inhibitory Activity: Based on the activity of related compounds, this compound is a candidate for screening against a panel of cancer-associated kinases, such as receptor tyrosine kinases (e.g., c-KIT, VEGFR, EGFR) and intracellular signaling kinases (e.g., PI3K, Akt, CDKs).[1][3]

  • Lead Compound for Novel Anticancer Agents: This compound can serve as a starting point for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

  • Tool Compound for Studying Signaling Pathways: If found to be a selective inhibitor of a particular kinase, it could be used as a chemical probe to investigate the role of that kinase in cancer cell biology.

Proposed Experimental Protocols

1. Cell Viability and Proliferation Assays

This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

a. Materials:

  • Cancer cell lines (e.g., GIST-T1 for c-KIT mutation, MCF-7 for breast cancer, A549 for lung cancer)

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO

  • Microplate reader

b. Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. In Vitro Kinase Inhibition Assay

This protocol aims to determine if this compound directly inhibits the activity of specific kinases.

a. Materials:

  • Recombinant human kinases (e.g., c-KIT, PI3K)

  • This compound

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

b. Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the recombinant kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for the recommended time.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent (e.g., by measuring the amount of ADP produced).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

3. Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of the compound on specific signaling pathways within cancer cells.

a. Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-Akt, anti-Akt, anti-p53, anti-p21, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

b. Procedure:

  • Treat cancer cells with the test compound at concentrations around its IC50 value for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the changes in protein phosphorylation or expression levels to determine the effect on the signaling pathway.

Quantitative Data Summary

As no specific experimental data for this compound is available, the following table presents hypothetical IC50 values to illustrate how such data would be presented. These values are based on activities reported for other imidazo[1,2-a]pyridine/pyrimidine derivatives against relevant targets.[4][5]

Compound Assay Cell Line/Target Hypothetical IC50 (µM)
This compoundCell Viability (MTT)GIST-T15.2
Cell Viability (MTT)MCF-712.8
In Vitro Kinase Assayc-KIT0.8
In Vitro Kinase AssayPI3Kα3.5
Imatinib (Control)Cell Viability (MTT)GIST-T10.1
In Vitro Kinase Assayc-KIT0.05

Visualizations

Below are diagrams illustrating a potential signaling pathway targeted by this compound and a general experimental workflow for its evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Compound 3-Bromo-7-(trifluoromethyl) imidazo[1,2-a]pyrimidine Compound->RTK Inhibition Compound->PI3K Potential Inhibition

Caption: Proposed mechanism of action via inhibition of the RTK-PI3K-Akt signaling pathway.

G start Start: Compound Synthesis/ Procurement in_vitro_screening In Vitro Screening (Cell Viability Assays) start->in_vitro_screening ic50 Determine IC50 Values in_vitro_screening->ic50 kinase_assay In Vitro Kinase Assays (Target Identification) ic50->kinase_assay pathway_analysis Signaling Pathway Analysis (Western Blot) kinase_assay->pathway_analysis in_vivo In Vivo Studies (Xenograft Models) pathway_analysis->in_vivo end Lead Optimization/ Preclinical Development in_vivo->end

Caption: General workflow for the preclinical evaluation of a novel anticancer compound.

References

Application Notes and Protocols: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine as a versatile building block in modern drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromine atom at the 3-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions.

Key Applications in Drug Discovery
  • Kinase Inhibitors: The imidazo[1,2-a]pyrimidine core is a common scaffold for the development of kinase inhibitors. Derivatives of this scaffold have been explored as inhibitors of various kinases involved in cancer cell signaling pathways, such as Aurora kinases and Activin-like kinases (ALK).[2][3][4] The functionalization at the 3-position allows for the introduction of substituents that can target the ATP-binding pocket of kinases.

  • Anticancer Agents: Trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent antitumor activity against a range of human cancer cell lines.[5][6] By modifying the 3-position of the this compound core, novel compounds with enhanced cytotoxicity towards cancer cells can be synthesized.

  • Antiviral and Antimicrobial Agents: The imidazo[1,2-a]pyrimidine nucleus is also a key component in the development of antiviral and antimicrobial drugs.[1][7] The ability to readily diversify the scaffold at the 3-position makes it a valuable starting point for the discovery of new agents to combat infectious diseases.

Strategic Advantage of this compound

The strategic placement of the bromine atom and the trifluoromethyl group makes this building block particularly attractive for library synthesis in drug discovery programs. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the heterocyclic system and the biological activity of its derivatives. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the efficient introduction of aryl, heteroaryl, alkynyl, and amino substituents.

Experimental Protocols

General Workflow for Drug Discovery using this compound

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound B Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B C Library of 3-Substituted Derivatives B->C D High-Throughput Screening (e.g., Kinase Assay) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->C Iterative Synthesis

Caption: A generalized workflow for the utilization of this compound in a drug discovery cascade.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 3-aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M of the limiting reagent.

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and irradiate the mixture at 120°C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 3-substituted-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives

  • Target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a multi-well assay plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical data for a series of 3-aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives evaluated for their inhibitory activity against a hypothetical kinase (Kinase X) and their antiproliferative activity against a cancer cell line (e.g., HCT116). This data is for illustrative purposes to demonstrate the potential of this scaffold.

Compound IDR-group (at 3-position)Kinase X IC₅₀ (nM)HCT116 IC₅₀ (µM)
1a Phenyl520>10
1b 4-Methoxyphenyl2508.5
1c 4-Chlorophenyl1103.2
1d 3-Aminophenyl851.8
1e 4-(Dimethylamino)phenyl601.1
Staurosporine (Control)100.05

Signaling Pathway Visualization

Derivatives of the imidazo[1,2-a]pyrimidine scaffold are often designed to inhibit protein kinases within critical cell signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for imidazo[1,2-a]pyrimidine-based kinase inhibitors.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, making it a key target in medicinal chemistry and drug discovery. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl groups onto the imidazo[1,2-a]pyrimidine core, providing a gateway to a diverse range of novel chemical entities.

This document provides a detailed experimental procedure for the Sonogashira coupling of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine with terminal alkynes. The protocol is based on established methodologies for the Sonogashira coupling of related heterocyclic compounds.

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium complex is followed by reductive elimination, which yields the final alkynylated product and regenerates the active palladium(0) catalyst.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous and deoxygenated solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous and deoxygenated solvent. Then, add the amine base (2.0-3.0 eq.) followed by the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-alkynyl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of various aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601285
23-Iodoimidazo[1,2-a]pyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMFRT282[1]
33-Bromo-1,2-dioneVarious alkynesPd(PPh₃)₄ (2)CuI (2)Et₃NCH₂Cl₂RT0.5up to 93[2]
4Aryl bromidesTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile120 (MW)0.17up to 95[3]

Note: The data in this table is derived from analogous reactions and serves as a guideline. Actual yields may vary depending on the specific substrates and optimized conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound, Pd Catalyst, and CuI to Schlenk Flask start->add_reagents inert_atm Establish Inert Atmosphere (Ar/N2) add_reagents->inert_atm add_solvents Add Anhydrous Solvent, Base, and Alkyne inert_atm->add_solvents stir_heat Stir at RT or Heat (40-80 °C) add_solvents->stir_heat monitor Monitor by TLC stir_heat->monitor quench Cool and Dilute with Organic Solvent monitor->quench wash Wash with H2O or aq. NH4Cl quench->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira Catalytic Cycle

sonogashira_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'C≡CCu alkyne R'C≡CH cu_catalysis [CuI], Base alkyne->cu_catalysis cu_acetylide R'C≡CCu cu_catalysis->cu_acetylide pd_complex2 R-Pd(II)L2-C≡CR' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product R-C≡C-R' reductive_elimination->product product->pd0 Regeneration

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reaction Optimization for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling reaction for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. The following information is curated from established literature and tailored to address the specific challenges associated with this class of electron-deficient heteroaromatic compounds.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound and related substrates.

Question 1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

Answer:

Low conversion is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. For electron-deficient and sterically hindered heteroaryl bromides like the target compound, standard catalysts like Pd(PPh₃)₄ may be inefficient. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-catalysts such as Buchwald's G2, G3, or G4 palladacycles with ligands like XPhos or SPhos have shown significant success in similar systems. A closely related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, was successfully coupled using a combination of XPhosPdG2 and additional XPhos ligand, which was crucial to prevent a major side reaction (debromination).[1]

  • Base Selection: The base plays a crucial role in activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. However, excessively strong bases can lead to undesired side reactions.

  • Solvent System: The solvent must be appropriate for the reaction temperature and ensure the solubility of all components. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water to aid in dissolving the inorganic base, are commonly used. Anhydrous conditions can sometimes be beneficial to minimize protodeboronation of the boronic acid.[2]

  • Temperature: Insufficient temperature can lead to slow reaction rates. Increasing the temperature, sometimes to reflux, is a common strategy to drive the reaction to completion. Microwave irradiation can also be a highly effective method for accelerating the reaction and improving yields, as demonstrated in related imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine systems.[1]

Question 2: I am observing a significant amount of the debrominated starting material, 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. How can this be minimized?

Answer:

Debromination is a common and problematic side reaction in Suzuki couplings of electron-deficient heteroaryl halides. This occurs when the aryl-palladium intermediate undergoes protonolysis instead of transmetalation. Here are key strategies to mitigate this issue:

  • Optimize the Catalyst/Ligand System: This is the most critical factor. The use of bulky, electron-rich phosphine ligands can accelerate the rate of transmetalation and reductive elimination, making the desired cross-coupling pathway kinetically more favorable than the debromination pathway. For a structurally similar compound, the combination of XPhosPdG2 as a pre-catalyst with an additional equivalent of the XPhos ligand was found to be essential to suppress debromination.[1]

  • Choice of Base: While a sufficiently strong base is needed, an overly basic environment can sometimes promote debromination. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

  • Minimize Water Content: While water is often used to dissolve the base, it can also be a proton source for the debromination side reaction. Using anhydrous solvents or minimizing the amount of water in the reaction mixture can be beneficial.

Question 3: My desired product is formed, but the yield is low and I see byproducts from homocoupling of the boronic acid. What can I do?

Answer:

Homocoupling of the boronic acid (Glaser-type coupling) to form a biaryl byproduct is often promoted by the presence of oxygen in the reaction mixture.

  • Ensure Rigorous Inert Conditions: It is imperative to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. The reaction should be run under a positive pressure of an inert gas.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Pd(II) sources can sometimes promote homocoupling during their in-situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species can minimize this side reaction.

Question 4: I am using a heteroarylboronic acid and suspect it is degrading during the reaction. How can I address this?

Answer:

Heteroarylboronic acids, particularly those with Lewis basic nitrogen atoms, can be prone to protodeboronation, where the C-B bond is cleaved by a proton source.

  • Use Boronic Esters or Trifluoroborate Salts: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a potassium trifluoroborate salt (BF₃K), can significantly reduce protodeboronation. These derivatives often exhibit slower, sustained release of the boronic acid into the reaction medium.

  • Anhydrous Conditions: As water is a proton source, running the reaction under strictly anhydrous conditions can help to minimize this side reaction.

  • Choice of Base: Milder bases, such as KF or CsF, are sometimes used to minimize protodeboronation, although this may require a more active catalyst system to achieve a good reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the Suzuki reaction for this compound?

A1: Based on studies of the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a highly effective starting point would be to use a second-generation Buchwald pre-catalyst system.[1] Specifically, a combination of XPhos Pd G2 (2.5 mol%) with additional XPhos ligand (5 mol%), K₂CO₃ as the base, in a solvent mixture of ethanol and water (4:1) under microwave irradiation at 135°C for 40 minutes has proven to be very effective.[1]

Q2: How does the trifluoromethyl group at the 7-position affect the reaction?

A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This makes the C-Br bond at the 3-position more electron-deficient and thus more susceptible to oxidative addition to the palladium catalyst. This should, in principle, facilitate the initial step of the catalytic cycle. However, this electron deficiency also makes the imidazo[1,2-a]pyrimidine core more prone to side reactions like debromination.

Q3: Can I use conventional heating instead of microwave irradiation?

A3: Yes, conventional heating can be used. However, microwave irradiation often leads to significantly shorter reaction times and can improve yields, especially for challenging substrates. If using conventional heating, you will likely need to increase the reaction time and may need to screen temperatures (e.g., 80-120°C) to find the optimal conditions.

Q4: What is the "2-pyridyl problem" and is it relevant here?

A4: The "2-pyridyl problem" refers to the difficulty in using 2-pyridyl boronic acids in Suzuki couplings. The nitrogen atom at the 2-position can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. While your substrate is the aryl bromide, the imidazo[1,2-a]pyrimidine core contains Lewis basic nitrogen atoms that could potentially interact with the palladium center and influence the reaction. The use of bulky, electron-rich ligands helps to mitigate these unproductive interactions.

Data Presentation: Optimization of Suzuki Reaction Conditions

The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of a close structural analog, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with p-methoxyphenylboronic acid. These results provide a valuable starting point for the optimization of the reaction for this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield of Product (%)Yield of Debrominated Product (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane11012h991
2Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃ (2)Dioxane11012h1090
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane11012h1288
4XPhosPdG2 (2.5)-K₂CO₃ (2)EtOH/H₂O (4:1)135 (µW)40 min3565
5XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (µW)40 min8911
6XPhosPdG2 (2.5)XPhos (5)K₃PO₄ (2)EtOH/H₂O (4:1)135 (µW)40 min8218
7XPhosPdG2 (2.5)XPhos (5)Cs₂CO₃ (2)EtOH/H₂O (4:1)135 (µW)40 min7822
8XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)Dioxane135 (µW)40 min8020
9XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)DMF135 (µW)40 min7525

Data extracted from a study on a closely related pyrazolo[1,5-a]pyrimidine analog.[1]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling (Based on a Close Structural Analog)

This protocol is based on the optimized conditions reported for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with an arylboronic acid and serves as a robust starting point.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (0.025 equiv)

  • XPhos (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol and Water (4:1 v/v), degassed

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add the degassed ethanol/water (4:1) solvent mixture via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 135°C for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki reaction for this compound.

Suzuki_Troubleshooting_Workflow start Initial Reaction (Low Yield / No Reaction) check_catalyst Issue: Catalyst Inactivity? Action: Switch to Bulky Ligand System (e.g., XPhos Pd G2 + XPhos) start->check_catalyst Analyze crude reaction mixture success Successful Coupling (>80% Yield) check_catalyst->success Yield Improved check_debromination Issue: Debromination? Action: Add excess Ligand (XPhos) Minimize Water check_catalyst->check_debromination Still low yield check_debromination->success Yield Improved check_base Issue: Insufficient Activation? Action: Screen Bases (K2CO3 -> K3PO4 -> Cs2CO3) check_debromination->check_base Debromination suppressed, but yield still low check_base->success Yield Improved check_temp Issue: Slow Reaction Rate? Action: Increase Temperature (Conventional Heat -> Microwave) check_base->check_temp Base change ineffective check_temp->success Yield Improved check_boronic_acid Issue: Protodeboronation? Action: Use Boronic Ester (Bpin) or Anhydrous Conditions check_temp->check_boronic_acid Still incomplete conversion check_boronic_acid->success Yield Improved

Caption: Troubleshooting workflow for Suzuki reaction optimization.

References

troubleshooting low yield in imidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your synthetic protocols for higher yields and purity.

Troubleshooting Low Yield in Imidazo[1,2-a]pyrimidine Synthesis

Low yields in the synthesis of imidazo[1,2-a]pyrimidines can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions and purification procedures. The following guide provides a structured approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Imidazo[1,2-a]pyrimidine Synthesis start Low Yield Observed reagent_quality Assess Starting Material Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Review Work-up & Purification start->workup_purification side_reactions Investigate Potential Side Reactions start->side_reactions reagent_quality->reaction_conditions reaction_conditions->workup_purification workup_purification->side_reactions success Improved Yield side_reactions->success

Caption: A logical workflow for diagnosing and addressing low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black immediately. Is this normal?

A1: While some color change is expected, an immediate turn to a very dark color or black tar-like substance can indicate rapid decomposition or polymerization. This may be caused by an excessively high reaction temperature, a strong base that is not suitable for the substrate, or highly impure starting materials. Consider reducing the temperature and using a milder base.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1][2] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The disappearance of the starting material spots (2-aminopyrimidine and α-haloketone) and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. Staining with iodine can help visualize the spots.[2]

Q3: What are the best storage conditions for my starting materials?

A3:

  • 2-Aminopyrimidine: Should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3]

  • α-Haloacetophenones: These compounds are often lachrymatory and should be handled in a fume hood with appropriate personal protective equipment.[4] They should be stored in a cool, dry place away from strong bases and oxidizing agents.[4]

Q4: I am not seeing any product formation, even after an extended reaction time. What could be the issue?

A4: A complete lack of product formation could be due to several factors:

  • Inactive Catalyst: If you are using a catalyst, ensure it has not degraded.

  • Incorrect Solvent: The choice of solvent can be critical. Some solvents may not be suitable and can lead to the formation of complex and inseparable mixtures.[5]

  • Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

  • Degraded Starting Materials: Ensure your starting materials are of good quality and have not decomposed.

Troubleshooting Guide in Q&A Format

Issue 1: Low Yield Attributed to Starting Materials

Question: I suspect my starting materials are the cause of my low yield. What should I check?

Answer: The purity and stability of your starting materials are paramount for a successful synthesis.

  • Purity of 2-Aminopyrimidine: Impurities in 2-aminopyrimidine can interfere with the reaction. It is advisable to use a high-purity grade (e.g., >98%). If the purity is questionable, consider recrystallization or purification by column chromatography.

  • Stability of α-Haloketones: α-haloketones, particularly α-bromoacetophenones, can be unstable and are often lachrymatory.[4] They can degrade over time, especially if exposed to moisture or light. It is recommended to use freshly prepared or purified α-haloketones. Storing them in a cool, dark, and dry place is essential.[4]

  • Moisture Content: The presence of moisture can lead to side reactions, such as the hydrolysis of the α-haloketone. Ensure that your solvents are anhydrous and that the reaction is carried out under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen or argon).

Issue 2: Suboptimal Reaction Conditions Leading to Low Yield

Question: I have confirmed the quality of my starting materials, but my yield is still low. What reaction parameters should I optimize?

Answer: The reaction conditions play a crucial role in the yield of imidazo[1,2-a]pyrimidines. The following table summarizes the impact of different parameters on the reaction yield based on literature data.

ParameterConditionEffect on YieldRecommendations
Solvent Toluene or DioxaneLow conversion and yields in the range of 25-35%.[5]Consider using more polar solvents like isopropanol or ethanol, which have been shown to provide higher yields.[5]
DMF or MeCNFormation of complex, inseparable mixtures.[5]These solvents may not be ideal for this reaction. Proceed with caution and consider alternative solvents.
IsopropanolHigh yields (up to 89%) have been reported.[5]Isopropanol is a good starting point for optimization.
Base Sodium AcetateThe amount of base can significantly impact the reaction rate and completeness.[5]Optimize the stoichiometry of the base. An excess of a strong base can lead to self-condensation of the α-haloketone.
Catalyst Alumina (Al₂O₃)Can act as an environmentally friendly catalyst, especially in microwave-assisted, solvent-free conditions.[1]The amount of catalyst should be optimized to maximize yield.[1]
Temperature VariesHigher temperatures can increase the reaction rate but may also lead to decomposition and side reactions.The optimal temperature will depend on the specific substrates and solvent used. Start with room temperature or gentle heating and monitor the reaction by TLC.
Reaction Time VariesInsufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation.Monitor the reaction by TLC to determine the optimal reaction time.
Issue 3: Investigating and Minimizing Side Reactions

Question: I observe multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common cause of low yields.

  • Self-Condensation of α-Haloketone: In the presence of a base, α-haloketones can undergo self-condensation reactions.[6] This can be minimized by the slow addition of the base or by using a milder base.

  • Formation of Complex Mixtures: The use of certain solvents like DMF and MeCN has been reported to result in the formation of complex and inseparable mixtures of intermediates and byproducts.[5] It is advisable to choose a solvent system that has been proven effective for this class of reactions.

Diagram: Potential Side Reactions

Side_Reactions Potential Side Reactions in Imidazo[1,2-a]pyrimidine Synthesis reagents 2-Aminopyrimidine + α-Haloketone desired_product Imidazo[1,2-a]pyrimidine reagents->desired_product Desired Pathway side_product_1 Self-condensation of α-Haloketone reagents->side_product_1 Side Reaction 1 (e.g., strong base) side_product_2 Complex Mixture of Intermediates/Byproducts reagents->side_product_2 Side Reaction 2 (e.g., unsuitable solvent)

Caption: Common side reactions that can lower the yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyrimidines under Microwave Irradiation[1]

This protocol describes a solvent-free, microwave-assisted synthesis using a basic alumina catalyst.

Materials:

  • 2-Aminopyrimidine (10 mmol)

  • 2-Bromoarylketone (10 mmol)

  • Basic Alumina (Al₂O₃) (30% w/w)

Procedure:

  • In a microwave-safe vessel, combine 2-aminopyrimidine and the 2-bromoarylketone.

  • Add basic alumina to the mixture.

  • Irradiate the mixture in a domestic microwave oven for a period of 90-300 seconds.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the crude product and wash it several times with a mixture of ethyl ether and ethanol to obtain the pure solid product.

Protocol 2: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives via Condensation[7]

This protocol outlines a conventional synthesis method involving the condensation of 2-aminopyrimidine with 2-bromoacetophenone.

Materials:

  • 2-Aminopyrimidine (0.1 mol)

  • 2-Bromoacetophenone (0.1 mol)

  • Acetone (100 ml)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine and 2-bromoacetophenone in acetone.

  • Stir the mixture overnight at ambient temperature.

  • Monitor the reaction by TLC.

  • Upon completion of the reaction, a precipitate will form.

  • Filter the precipitated product and wash it with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.

Data Presentation

The following tables provide quantitative data on how different reaction parameters can influence the yield of imidazo[1,2-a]pyrimidine synthesis.

Table 1: Influence of Catalyst Loading on Yield [1]

EntryCatalyst (Al₂O₃) Amount (% w/w)Yield (%)
11045
22058
33065
44065

Table 2: Screening of Reaction Conditions for Tetrahydroimidazo[1,2-a]pyrimidine Synthesis [5]

EntrySolvent and AdditivesTime (h)Amount of Product in Reaction Mixture (%)
1Toluene, AcONa (1 equiv)1225
2Dioxane, AcONa (1 equiv)1235
3DMF, AcONa (1 equiv)1210 (complex mixture)
4MeCN, AcONa (1 equiv)1219 (complex mixture)
5iPrOH, AcONa (1 equiv)365
6MeOH, AcONa (1 equiv)348
7EtOH, AcONa (1 equiv)358
8iPrOH, AcONa (1.5 equiv)272
9iPrOH, AcONa (2 equiv)189
10iPrOH, AcONa (2.5 equiv)185

References

Technical Support Center: Purification of Bromo-imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of bromo-imidazo[1,2-a]pyrimidine derivatives by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of bromo-imidazo[1,2-a]pyrimidine derivatives.

Issue 1: The target compound is not eluting from the column.

  • Question: I've loaded my crude bromo-imidazo[1,2-a]pyrimidine derivative onto the silica gel column and have been running the selected solvent system, but I can't see my compound eluting. What could be the problem?

  • Answer: There are several potential reasons why your compound may not be eluting:

    • Compound Decomposition: Bromo-imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, causing them to decompose on the column.[1][2] To check for this, you can perform a 2D TLC test. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear or the original spot streaks, your compound is likely degrading on the silica.[1][3]

    • Inappropriate Solvent System: The chosen eluent may not be polar enough to move your compound down the column.[3] An ideal Rf value for the target compound on a TLC plate is around 0.2-0.4 for effective separation.[3] If your Rf value is very low, you will need to increase the polarity of your eluent.

    • Compound Came Off in the Solvent Front: It is possible the solvent system was too polar, and your compound eluted very quickly with the solvent front. Always collect and check the initial fractions by TLC.[1][3]

    • Dilute Fractions: Your compound may have eluted, but it is spread across many fractions at a very low concentration, making it difficult to detect.[1] Try concentrating some of the fractions where you expected your compound to elute and re-analyze them by TLC.[1][3]

Issue 2: Poor separation of the target compound from impurities.

  • Question: My bromo-imidazo[1,2-a]pyrimidine derivative is co-eluting with impurities. How can I improve the separation?

  • Answer: Achieving good separation often requires careful optimization of the chromatographic conditions:

    • Solvent System Optimization: The choice of solvent system is critical. A common system for N-heterocycles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][4] You can try to improve separation by using a gradient elution, where you gradually increase the polarity of the mobile phase.[1] For compounds that are very close in Rf, a slow and shallow gradient can be effective.[1]

    • Stationary Phase Choice: If your compound is particularly polar or sensitive, silica gel may not be the optimal stationary phase. Consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[1][5] To deactivate silica gel, you can flush the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[4][5]

    • Loading Technique: How you load your sample onto the column can significantly impact separation. For compounds with poor solubility in the eluent, dry loading is recommended.[6][7] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then carefully added to the top of the column.[6][7]

    • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.[3] Ensure the silica gel is packed uniformly.

Issue 3: Tailing of the spot on the TLC plate and the peak during column chromatography.

  • Question: My compound is showing significant tailing on the TLC plate and the fractions from the column are not clean. What causes this and how can I fix it?

  • Answer: Peak tailing is often observed with polar compounds, especially those containing basic nitrogen atoms like imidazo[1,2-a]pyrimidines. This is due to strong interactions with the acidic silanol groups on the surface of the silica gel.[5]

    • Use of Additives: Adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent can help to mask the acidic sites on the silica gel and improve the peak shape.[4][5][7]

    • Alternative Stationary Phases: As mentioned before, using neutral or basic alumina can prevent these strong acidic interactions.

    • Change in Solvent: Sometimes, changing one of the solvents in your mobile phase can improve peak shape. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol might provide better results for very polar compounds.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of a bromo-imidazo[1,2-a]pyrimidine derivative?

    • A1: A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[4] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on your TLC analysis. For more polar derivatives, a system of methanol in dichloromethane may be more appropriate.[4]

  • Q2: How do I choose the right stationary phase for my purification?

    • A2: Silica gel is the most common stationary phase for normal-phase chromatography.[8] However, for basic compounds like bromo-imidazo[1,2-a]pyrimidines that may be sensitive to acid, neutral or basic alumina can be a better choice.[1][5] If you must use silica, consider deactivating it with triethylamine.[5]

  • Q3: My compound is very polar and has a very low Rf even in 100% ethyl acetate. What should I do?

    • A3: For very polar compounds, you will need a more polar eluent. You can try a solvent system containing methanol, such as 1-10% methanol in dichloromethane.[1][4] For basic compounds, a solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component in dichloromethane.[1] Alternatively, reversed-phase chromatography could be an option.[1]

  • Q4: How much silica gel should I use for my column?

    • A4: A general rule of thumb is to use a silica gel to crude compound weight ratio of about 30:1 to 100:1. For difficult separations, you may need to use a higher ratio.

  • Q5: What is the best way to load my sample onto the column?

    • A5: If your compound is soluble in the initial mobile phase, you can dissolve it in a minimal amount of the solvent and carefully pipette it onto the top of the column (wet loading).[6] If solubility is an issue, dry loading is preferred.[6][7] Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which you can then add to the column.[6][7]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Compound PolarityRecommended Solvent System (v/v)Expected Rf Range
Non-polar5-20% Ethyl Acetate / Hexanes0.2 - 0.5
Intermediate Polarity30-60% Ethyl Acetate / Hexanes0.2 - 0.4
Polar1-5% Methanol / Dichloromethane0.2 - 0.4
Very Polar / Basic5-10% (10% NH4OH in MeOH) / Dichloromethane0.1 - 0.3

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
No ElutionCompound decomposition on silicaUse alumina or deactivated silica; perform 2D TLC to confirm.[1][2][3]
Solvent too non-polarIncrease eluent polarity.[3]
Poor SeparationInadequate solvent systemOptimize solvent system, consider gradient elution.[1]
Poor column packingRepack the column carefully to ensure uniformity.[3]
Inappropriate stationary phaseSwitch to alumina or a different type of silica gel.[1][5]
Peak TailingStrong interaction with acidic silicaAdd triethylamine (0.1-1%) to the eluent.[4][5]
Inappropriate solventTry a different solvent combination.[4]

Experimental Protocols

Protocol 1: Preparation of a Deactivated Silica Gel Column

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexanes.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.[3]

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base. The column is now ready for sample loading.[5]

Protocol 2: Dry Loading of the Sample

  • Dissolution: Dissolve the crude bromo-imidazo[1,2-a]pyrimidine derivative in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Adsorption: Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Evaporation: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6][7]

  • Loading: Carefully add the silica gel with the adsorbed compound to the top of the packed and equilibrated column.

  • Finalizing the Column: Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Stationary Phase TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Wet or Dry) Equilibrate->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: General workflow for column chromatography purification.

troubleshooting_flowchart start Problem: Poor Separation check_rf Is the Rf of the target compound between 0.2-0.4? start->check_rf adjust_solvent Adjust solvent polarity check_rf->adjust_solvent No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_solvent->check_rf add_base Add triethylamine (0.1-1%) to eluent check_tailing->add_base Yes check_decomposition Is the compound stable on silica? (2D TLC) check_tailing->check_decomposition No add_base->check_decomposition change_stationary_phase Use alumina or deactivated silica check_decomposition->change_stationary_phase No optimize_loading Consider dry loading and proper column packing check_decomposition->optimize_loading Yes change_stationary_phase->optimize_loading end Improved Separation optimize_loading->end

Caption: Troubleshooting logic for poor separation.

References

Technical Support Center: Enhancing Aqueous Solubility of Imidazo[1,2-a]pyrimidine Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of imidazo[1,2-a]pyrimidine compounds in biological assays.

Troubleshooting Guide

Problem 1: Compound precipitates in aqueous buffer during bioassay setup.

Possible Cause: The intrinsic aqueous solubility of the imidazo[1,2-a]pyrimidine compound is lower than the desired final concentration in the assay.

Solutions:

  • Initial Assessment:

    • Visually Inspect: Check for any visible precipitate in your stock solution and after dilution into the aqueous assay buffer.

    • Solubility Prediction: Utilize computational tools to predict the aqueous solubility (LogS) of your specific derivative. A more negative LogS value indicates lower solubility.

  • Quick Fixes (for marginally soluble compounds):

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For basic compounds, a lower pH will increase solubility, while for acidic compounds, a higher pH is required.

    • Co-solvent Addition: The addition of a small percentage of a water-miscible organic solvent (co-solvent) can enhance solubility. Dimethyl sulfoxide (DMSO) is commonly used, but others like ethanol, propylene glycol, or polyethylene glycol (PEG) can also be effective.[1] It is crucial to keep the final co-solvent concentration low (typically <1-2%) to avoid artifacts in the bioassay.

  • Systematic Approaches (for poorly soluble compounds):

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2] They can encapsulate poorly soluble molecules, forming inclusion complexes with increased apparent water solubility.[3][4][5][6][7]

    • Formulation as a Salt: If your compound has a suitable acidic or basic functional group, converting it to a salt form can dramatically improve aqueous solubility.

    • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[2] Techniques like micronization or nanonization can be employed.

Problem 2: Inconsistent or non-reproducible bioassay results.

Possible Cause: The compound may be precipitating out of solution over the time course of the experiment, leading to variable effective concentrations.

Solutions:

  • Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. Kinetic solubility refers to the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[7] Thermodynamic solubility is the true equilibrium solubility of the solid compound in the buffer. Assays are often run under conditions of kinetic solubility, which can be supersaturated and unstable.

  • Pre-incubation and Equilibration: Allow sufficient time for the compound to equilibrate in the assay buffer before adding cells or other biological components. This can help identify any time-dependent precipitation.

  • Solubility Assessment in Assay Media: Determine the solubility of your compound directly in the complete bioassay medium, as components like proteins (e.g., serum albumin) can either enhance or decrease solubility.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect a solubility issue with my imidazo[1,2-a]pyrimidine compound?

A1: The first step is to determine the aqueous solubility of your compound. A simple method is the shake-flask method to determine thermodynamic solubility. Alternatively, a kinetic solubility assay can be performed, which is often more relevant for high-throughput screening scenarios.

Q2: How do I choose the right co-solvent for my experiment?

A2: The choice of co-solvent depends on the specific compound and the tolerance of the bioassay. DMSO is a common starting point due to its strong solubilizing power.[2] However, it can also be toxic to cells at higher concentrations. Ethanol, PEG 400, and propylene glycol are other options that may be less toxic.[1] It is essential to run a vehicle control (assay buffer with the same concentration of co-solvent) to ensure the solvent itself is not affecting the assay results.

Q3: What concentration of cyclodextrin should I use?

A3: The optimal concentration of cyclodextrin depends on the binding affinity between the cyclodextrin and your compound. A phase solubility study is recommended to determine the stoichiometry of the complex and the concentration of cyclodextrin needed to achieve the desired compound concentration.

Q4: Can chemical modification of my imidazo[1,2-a]pyrimidine scaffold improve its solubility?

A4: Yes, chemical modification is a powerful strategy to improve solubility. Introducing polar functional groups, such as hydroxyl, carboxyl, or amino groups, can increase the hydrophilicity of the molecule. However, it is crucial to ensure that these modifications do not negatively impact the compound's biological activity.

Quantitative Data Summary

The following tables provide examples of solubility data for imidazo[1,2-a]pyrimidine and related compounds.

Table 1: Calculated Aqueous Solubility of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives

CompoundPredicted Aqueous Solubility (LogS) (mol/L)
(E)-N-(4-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine-2.965
(E)-N-(3-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine-2.972
(E)-N-(2-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine-2.958
(E)-N-(2-chlorobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine-2.957
(E)-N-(2-hydroxybenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine-2.945

Data sourced from a study on novel imidazo[1,2-a]pyrimidine derivatives.[8] Note: These are computationally predicted values.

Table 2: Experimentally Determined Solubility of Zolpidem (an Imidazo[1,2-a]pyridine derivative)

Solvent/ConditionSolubility
Water (at 20°C)23 mg/mL[9][10]
0.1 M Hydrochloric Acid (pH 1.0)28 mg/mL[11]
0.05 M Phosphate Buffer (pH 6.8)0.15 mg/mL[11]
MethanolFreely soluble (16.9 mg/mL)[12]

This data for the related imidazo[1,2-a]pyridine scaffold illustrates the significant impact of pH on the aqueous solubility of ionizable compounds.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the imidazo[1,2-a]pyrimidine compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility of a compound.

  • Compound Addition: Add an excess amount of the solid imidazo[1,2-a]pyrimidine compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizations

Signaling Pathways

Imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine compounds have been shown to exert their anticancer effects by modulating key signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Compound Imidazopyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine compounds.

STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation IKK IKK Cytokine_Receptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->Nucleus Translocation Inflammation Inflammation (iNOS, COX-2) Nucleus->Inflammation Gene Expression Imidazopyrimidine Imidazo[1,2-a]pyrimidine Compound Imidazopyrimidine->STAT3 Inhibition Imidazopyrimidine->NFkB Inhibition

Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyrimidine compounds.

Experimental Workflows

Solubility_Enhancement_Workflow Start Poorly Soluble Imidazo[1,2-a]pyrimidine Compound Solubility_Assay Determine Aqueous Solubility (Kinetic/Thermodynamic) Start->Solubility_Assay Decision Solubility sufficient for bioassay? Solubility_Assay->Decision Proceed Proceed with Bioassay Decision->Proceed Yes Formulation Implement Solubilization Strategy Decision->Formulation No Options Co-solvents pH Adjustment Cyclodextrins Salt Formation Formulation->Options Re_evaluate Re-evaluate Solubility Formulation->Re_evaluate Re_evaluate->Decision

Caption: A logical workflow for addressing solubility issues of imidazo[1,2-a]pyrimidine compounds.

References

Technical Support Center: Avoiding Homocoupling Side Reactions in Palladium Cross-Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions in palladium-catalyzed cross-coupling of aryl bromides.

Section 1: General FAQs & Troubleshooting

This section addresses the fundamental principles of homocoupling and provides general strategies applicable across various types of palladium cross-coupling reactions.

Q1: What is homocoupling in the context of palladium cross-coupling, and why is it problematic?

A: Homocoupling is a significant side reaction where two identical molecules of a coupling partner react with each other, rather than with the intended cross-coupling partner. For example, in a Suzuki coupling, two molecules of a boronic acid can react to form a symmetrical biaryl compound[1]. Similarly, in a Sonogashira coupling, two terminal alkyne molecules can couple to form a diyne (this specific reaction is often called Glaser-Hay coupling)[2][3].

This side reaction is problematic because it:

  • Consumes valuable starting materials and reagents.

  • Reduces the yield of the desired cross-coupled product.

  • Complicates the purification process due to the formation of structurally similar byproducts.

Q2: What are the primary drivers of homocoupling side reactions?

A: The main causes of homocoupling are generally related to the reaction conditions and the state of the palladium catalyst. Key factors include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species[1][4]. These Pd(II) species are known to promote the homocoupling of organometallic reagents, such as boronic acids[1][5]. In Sonogashira couplings, oxygen promotes the copper-mediated homocoupling of alkynes[2][6].

  • Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used, it can directly react with the organometallic reagent to generate the homocoupled product before being reduced to the catalytically active Pd(0) state[1][7].

  • Inefficient Precatalyst Reduction: For the main catalytic cycle to begin, Pd(II) precatalysts must be efficiently reduced to Pd(0) in situ. If this reduction is slow or incomplete, the remaining Pd(II) can drive homocoupling[8].

  • Reaction Temperature: Elevated temperatures can sometimes increase the rate of side reactions, including homocoupling[9][10].

  • Choice of Base and Solvent: The base and solvent system can influence catalyst stability, reagent solubility, and the rates of the various steps in the catalytic cycle, thereby affecting the prevalence of homocoupling[11][12][13].

Q3: How does the choice of palladium precatalyst influence homocoupling?

A: The selection of the palladium source is critical.

  • Pd(0) Sources: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃, is often preferred as it bypasses the need for an in-situ reduction step that can be a source of homocoupling[1][14].

  • Pd(II) Precatalysts: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, the conditions must ensure a rapid and efficient reduction to the active Pd(0) species to minimize the concentration of free Pd(II) that can cause homocoupling[5][7][8]. Well-defined Pd(II) precatalysts designed for rapid activation can also mitigate this issue[15].

Q4: How can the choice of ligand suppress homocoupling?

A: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

  • Bulky, Electron-Rich Ligands: Modern biaryl monophosphine ligands (e.g., SPhos, XPhos) are highly effective at minimizing homocoupling[1][16]. These ligands promote the key steps of the desired cross-coupling cycle:

    • They accelerate the rate of oxidative addition.

    • They facilitate a rapid final reductive elimination step to release the product[1][16].

  • A faster reductive elimination reduces the lifetime of reactive intermediates that might otherwise decompose or participate in side reactions[1]. The use of bulky and electron-rich phosphines has been a significant advance in developing highly active and selective catalysts[15][16].

Q5: My reaction is showing significant homocoupling. What is the first troubleshooting step?

A: The most critical first step is to ensure the rigorous exclusion of oxygen. Oxygen is a common culprit in promoting homocoupling pathways[1][4][7].

  • Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent, freeze-pump-thaw cycles, or using a nitrogen subsurface sparge[4][5].

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like Argon or Nitrogen from start to finish[1][4].

Below is a general workflow for troubleshooting homocoupling issues.

G cluster_0 start High Homocoupling Observed q_degas Is the reaction rigorously degassed? start->q_degas s_degas Action: Improve degassing protocol. (e.g., subsurface sparge, freeze-pump-thaw) q_degas->s_degas No q_catalyst Are you using a Pd(II) precatalyst? q_degas->q_catalyst Yes s_degas->q_catalyst s_catalyst_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst. q_catalyst->s_catalyst_pd0 Yes s_catalyst_reducer Action: Add a mild reducing agent (e.g., potassium formate) to facilitate Pd(II) -> Pd(0) reduction. q_catalyst->s_catalyst_reducer Yes, and want to keep it q_ligand Is the ligand appropriate? q_catalyst->q_ligand No s_catalyst_pd0->q_ligand s_catalyst_reducer->q_ligand s_ligand Action: Use a bulky, electron-rich monophosphine ligand (e.g., SPhos, XPhos). q_ligand->s_ligand No end_node Problem Resolved q_ligand->end_node Yes s_ligand->end_node G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L_n pd2 Ar-Pd(II)-Br pd0->pd2 Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-C≡C-R pd2->pd_trans Transmetalation alkyne R-C≡C-H alkyne_g R-C≡C-H cu_acetylide R-C≡C-Cu cu_acetylide->pd2 pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product cu_acetylide_g R-C≡C-Cu alkyne_g->cu_acetylide_g Cu(I), Base dimer R-C≡C-C≡C-R cu_acetylide_g->dimer Oxidative Dimerization oxygen O₂ (Air) oxygen->cu_acetylide_g

References

Technical Support Center: Scale-Up Synthesis of Functionalized Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing the imidazo[1,2-a]pyrimidine core?

A1: The most traditional and widely utilized method is the cyclocondensation reaction between a 2-aminopyrimidine and an α-haloketone, often referred to as a Hantzsch-type synthesis.[1] This method is well-documented and has been successfully adapted for gram-scale synthesis.[2][3] More recent approaches focus on improving efficiency and sustainability through multicomponent reactions, often assisted by microwave irradiation or employing green, catalyst-free conditions.[1][2]

Q2: Why is there a focus on "green chemistry" for imidazo[1,2-a]pyrimidine synthesis?

A2: The emphasis on green chemistry aims to make the synthesis more environmentally friendly, safer, and more efficient, which are critical factors for industrial scale-up. Key principles include using less hazardous solvents (e.g., water-isopropanol mixtures), reducing reaction times through methods like microwave irradiation, and minimizing waste by using catalyst-free procedures or recyclable catalysts.[4][5] These strategies not only reduce environmental impact but can also lower production costs.

Q3: What are the main advantages of using microwave-assisted synthesis for this scaffold?

A3: Microwave-assisted synthesis offers several key advantages for scaling up production. The primary benefit is a dramatic reduction in reaction time, often from many hours to just a few minutes.[2] This rapid heating can also lead to higher yields, improved product purity, and is considered an energy-efficient and eco-friendly method.[1]

Q4: Can this synthesis be performed without a metal catalyst?

A4: Yes, several catalyst-free protocols have been developed. These methods are highly advantageous for scale-up as they eliminate concerns about catalyst cost, toxicity, and potential contamination of the final product, simplifying the purification process.[2] A common approach involves the reaction of 2-aminopyrimidines with α-bromoketones in a green solvent system like a water-isopropanol (H₂O-IPA) mixture under microwave irradiation.[2]

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Action
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] • Increase Temperature/Microwave Power: For thermally driven reactions, ensure adequate heating. For microwave synthesis, optimize the power and time.[6]
Poor Solubility of Starting Materials Solvent System Optimization: 2-aminopyrimidines can have poor solubility.[7] Consider using solvent mixtures like H₂O-IPA or alternative green solvents.[2] • Solvent-Free Conditions: Explore using a basic Al₂O₃ catalyst under solvent-free microwave conditions.[6]
Side Reactions/Byproduct Formation Purify Starting Materials: Ensure the purity of the 2-aminopyrimidine and α-haloketone. • Control Temperature: Overheating can lead to degradation and side-product formation. Maintain the optimized reaction temperature.
Product Loss During Work-up Optimize Precipitation/Filtration: The product often precipitates out of the reaction mixture. Ensure complete precipitation by cooling the mixture. Use cold solvent for washing to minimize loss of the final product.[4]
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Action
Residual Starting Materials Optimize Stoichiometry: Ensure a 1:1 molar equivalence of the primary reactants.[2] • Improve Washing: Wash the filtered product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol, acetone).[4]
Formation of Tarry Byproducts Lower Reaction Temperature: High temperatures can sometimes lead to polymerization or degradation. • Recrystallization: If simple washing is insufficient, recrystallize the crude product from a suitable solvent.
Catalyst Contamination Choose Catalyst-Free Methods: If possible, switch to a catalyst-free protocol to eliminate this issue.[2] • Thorough Washing/Filtration: If using a heterogeneous catalyst like Al₂O₃, ensure it is fully removed during filtration.

Experimental Protocols & Data

Protocol 1: Gram-Scale, Catalyst-Free Microwave-Assisted Synthesis

This protocol is adapted from a demonstrated gram-scale synthesis of an imidazo[1,2-a]pyridine derivative, which follows the same principle for the pyrimidine core.[2]

Materials:

  • 2-aminopyrimidine (1.0 equiv)

  • Substituted α-bromoacetophenone (1.0 equiv)

  • Solvent: 1:1 mixture of Isopropanol (IPA) and Water (H₂O)

Procedure:

  • In a suitable round-bottomed flask, add 2-aminopyrimidine and the corresponding α-bromoacetophenone.

  • Add the H₂O-IPA (1:1) solvent mixture to the flask.

  • Place the flask in a microwave reactor and irradiate for the optimized time (typically 5-15 minutes) at a set temperature.

  • Monitor the reaction to completion using TLC.

  • After completion, cool the reaction mixture to room temperature. The product will typically precipitate.

  • Filter the solid product and wash it several times with a cold solvent such as ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum. A gram-scale reaction following this procedure has been shown to achieve yields of up to 90%.[2]

Data Summary: Effect of Catalyst Loading on Yield

The following data illustrates the optimization of a catalyst for the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine under microwave irradiation.

EntryCatalystAmount of Catalyst (g)Yield (%)
1Basic Al₂O₃0.255
2Basic Al₂O₃0.468
3Basic Al₂O₃0.682
4Basic Al₂O₃0.881
Data derived from the optimization study in reference[6].

Visualized Workflows and Logic

G cluster_workflow General Synthesis Workflow start 1. Reactant Preparation (2-Aminopyrimidine, α-Haloketone) react 2. Reaction Setup (Add Solvent/Catalyst) start->react process 3. Cyclocondensation (Microwave or Conventional Heating) react->process workup 4. Product Isolation (Cooling & Filtration) process->workup purify 5. Purification (Solvent Washing) workup->purify finish 6. Final Product (Drying & Characterization) purify->finish

Caption: A typical workflow for the scale-up synthesis of imidazo[1,2-a]pyrimidines.

G cluster_troubleshooting Troubleshooting Logic: Low Yield problem Problem: Low Product Yield check_reaction Check TLC: Is reaction complete? problem->check_reaction check_solubility Are starting materials fully dissolved? check_reaction->check_solubility Yes action_time Action: Increase reaction time or temperature/power check_reaction->action_time No check_workup Is product lost during workup? check_solubility->check_workup Yes action_solvent Action: Optimize solvent system (e.g., use H₂O-IPA) check_solubility->action_solvent No action_wash Action: Use cold solvent for washing; ensure full precipitation check_workup->action_wash Yes

Caption: A decision tree to diagnose and solve the common issue of low reaction yield.

G Simplified Reaction Pathway cluster_pathway r1 2-Aminopyrimidine intermediate Cyclocondensation Intermediate r1->intermediate + r2 α-Haloketone r2->intermediate product Functionalized Imidazo[1,2-a]pyrimidine intermediate->product - H₂O - HX

Caption: The core reaction for forming the imidazo[1,2-a]pyrimidine scaffold.

References

ligand and base selection for cross-coupling with electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

General Issues in Cross-Coupling Reactions

Question: My cross-coupling reaction is showing low to no yield. What are the first things I should check?

Answer: When a cross-coupling reaction fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][2] Consider using a pre-formed palladium precatalyst for more reliable activation.[1][3]

  • Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[3][4]

  • Solvent and Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can interfere with the catalytic cycle.

  • Starting Material Integrity: Verify the purity and stability of your starting materials, especially organoboron reagents which can be prone to degradation.[5]

Suzuki-Miyaura Coupling

Question: I am observing significant protodeboronation of my heteroaryl boronic acid. How can I minimize this?

Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[3] To mitigate this:

  • Use More Stable Boron Reagents: Switch from boronic acids to more stable derivatives like pinacol esters or trifluoroborate salts (MIDA boronates).[4][6]

  • Anhydrous Conditions: Run the reaction under anhydrous conditions to minimize the presence of water, which can facilitate protodeboronation.[3]

  • Choice of Base: The base can influence the rate of protodeboronation. Screening different bases is recommended.[4]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to favor the desired cross-coupling over protodeboronation.[3]

Question: My reaction is plagued by homocoupling of the boronic acid. What can I do?

Answer: Homocoupling is often promoted by the presence of oxygen.[3]

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed.[3] The freeze-pump-thaw method is highly effective.[5]

  • Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]

  • Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help to identify an optimal system for your specific substrates.[3]

Buchwald-Hartwig Amination

Question: The amination of my electron-deficient chloro-heterocycle is sluggish. How can I improve the reaction?

Answer: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig amination.[5][7]

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands promote the challenging oxidative addition step with aryl chlorides.[2][8] Examples include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and cataCXium® A.[4][8]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[9] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[9]

  • Precatalyst Choice: Using a reliable palladium precatalyst can lead to cleaner formation of the active catalytic species compared to Pd(OAc)₂.[7]

Question: I am observing decomposition of my base-sensitive substrate. What can I do?

Answer: The strong bases typically used in Buchwald-Hartwig amination can be problematic for substrates with sensitive functional groups.[9]

  • Use Weaker Bases: Screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[9]

  • Soluble Organic Bases: Consider using a soluble organic base like DBU, which can be more tolerant of sensitive functional groups.[9][10] A combination of an organic base with an inorganic base (e.g., DBU + NaTFA) can also be effective.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general role of the ligand in cross-coupling reactions?

A1: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction.[8] Electron-rich and bulky ligands generally increase the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

Q2: How do I choose the right base for my cross-coupling reaction?

A2: The base is critical for activating one of the coupling partners (e.g., the organoboron reagent in Suzuki coupling or the amine in Buchwald-Hartwig amination).[2][4] The choice of base depends on the specific reaction, the substrates, and their functional group tolerance. A good starting point is to screen a range of bases from different classes, such as carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[4][9]

Q3: Can the nitrogen atom in my heterocycle poison the palladium catalyst?

A3: Yes, the Lewis basic nitrogen atom in heterocycles can coordinate to the palladium catalyst, leading to its deactivation and low product yields.[3] This is a common issue with nitrogen-containing heterocycles.[3] To mitigate this, one can use bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) or add the nitrogen-containing heterocycle slowly to the reaction mixture.[3]

Q4: For Sonogashira coupling with an electron-deficient aryl halide, what conditions should I consider?

A4: The oxidative addition step in Sonogashira coupling is promoted by electron-withdrawing groups on the aryl halide.[11] Bulky phosphine or N-heterocyclic carbene (NHC) ligands can promote the formation of a highly active monoligated palladium complex.[11] The choice of ligand and reaction conditions should also consider the steric bulk of the alkyne coupling partner.[11]

Data and Protocols

Ligand and Base Selection Guide for Suzuki Coupling of Electron-Deficient Heterocycles
Heterocycle TypeRecommended LigandsRecommended BasesCatalyst PrecursorSolvents
PyridinesXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃XPhos Pd G3, PEPPSI-iPrDioxane/H₂O, Toluene
PyrimidinesBuchwald ligands, NHCsK₃PO₄, Cs₂CO₃Pd₂(dba)₃, Pd(OAc)₂DMF, Dioxane
AzolesIPr, SPhosK₃PO₄, Na₂CO₃Pd(PPh₃)₄, Ni(COD)₂/SIPrDioxane, THF
General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours).[1][4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][4]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1][4]

Visual Guides

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling Reaction check_catalyst Is the Catalyst/Ligand System Appropriate and Active? start->check_catalyst check_conditions Are the Reaction Conditions (Temperature, Time) Optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to a More Active Catalyst: - Use Bulky, Electron-Rich Ligands  (e.g., XPhos, SPhos) - Use a Pre-formed Pd Precatalyst check_catalyst->solution_catalyst No check_atmosphere Is the Reaction Under a Sufficiently Inert Atmosphere? check_conditions->check_atmosphere Yes solution_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time check_conditions->solution_conditions No check_base Is the Base Choice and Amount Correct? check_atmosphere->check_base Yes solution_atmosphere Improve Inertness: - Thoroughly Degas Solvents - Use Freeze-Pump-Thaw - Maintain Positive N₂/Ar Pressure check_atmosphere->solution_atmosphere No solution_base Screen Different Bases: - Carbonates (K₂CO₃, Cs₂CO₃) - Phosphates (K₃PO₄) - Alkoxides (NaOtBu) check_base->solution_base No end end check_base->end Yes (Further Optimization May Be Needed)

Caption: A workflow diagram for troubleshooting low-yield cross-coupling reactions.

Ligand_Base_Selection start Select Ligand and Base for Cross-Coupling with Electron-Deficient Heterocycle substrate_type What is the nature of the heterocyclic halide? start->substrate_type chloride Aryl Chloride (Less Reactive) substrate_type->chloride Chloride bromide_iodide Aryl Bromide/Iodide (More Reactive) substrate_type->bromide_iodide Bromide/Iodide ligand_for_chloride Use Bulky, Electron-Rich Ligands: - Buchwald Biarylphosphines  (XPhos, SPhos, RuPhos) - N-Heterocyclic Carbenes (NHCs) chloride->ligand_for_chloride ligand_for_bromide Standard or Bulky Ligands: - PPh₃ (for some cases) - Buchwald Ligands - dppf bromide_iodide->ligand_for_bromide base_sensitivity Does the substrate have base-sensitive functional groups? ligand_for_chloride->base_sensitivity ligand_for_bromide->base_sensitivity weak_base Use Weaker Bases: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ base_sensitivity->weak_base Yes strong_base Stronger Bases Can Be Used: - NaOtBu - LHMDS base_sensitivity->strong_base No sensitive_yes Yes sensitive_no No

Caption: Decision tree for selecting ligands and bases.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R²-M pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Simplified catalytic cycle for a generic cross-coupling reaction.

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Heteroaromatic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage protodeboronation in Suzuki-Miyaura cross-coupling reactions involving heteroaromatic boronic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Formation of a Protodeboronated Heteroarene Byproduct.

Potential Cause Recommended Solution
Inappropriate Base Selection: Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[1][2]Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for the Suzuki coupling while minimizing the undesired side reaction.[1][2] Recommended bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[1][2] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
Presence of Protic Solvents/Impurities: Water is a common proton source for protodeboronation.[2]Use rigorously dried, anhydrous solvents and reagents.[2][3] Consider performing the reaction under strictly anhydrous conditions.[3]
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling.[1][4]Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C.[1]
Inefficient Catalytic System: A slow Suzuki coupling reaction exposes the sensitive boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[1]Optimize the catalyst system by increasing the catalyst loading, using robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands), or employing pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.[1][4]
Unstable Boronic Acid: Some heteroaromatic boronic acids, like 2-pyridylboronic acid, are inherently unstable and prone to rapid protodeboronation.[5][6]Convert the boronic acid to a more stable derivative, such as a pinacol boronate (Bpin), N-methyliminodiacetic acid (MIDA) boronate, or a potassium heteroaryltrifluoroborate.[3][4][5][7] These derivatives often act as "slow-release" sources of the boronic acid, keeping its in-situ concentration low.[5]

Issue 2: Inconsistent Reaction Yields Between Batches.

Potential Cause Recommended Solution
Variability in Reagent Quality: The purity and stability of the heteroaromatic boronic acid, aryl halide, base, and solvent can vary. Boronic acids can degrade over time.[2][8]Use fresh, high-purity catalysts and ligands.[4] Verify the purity of your starting materials.[2] Ensure bases are finely powdered and dry for anhydrous reactions.[2]
Inconsistent Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition, affecting the overall reaction efficiency.[2][4]Thoroughly degas all solvents and ensure the reaction is consistently run under a robust inert atmosphere (e.g., Nitrogen or Argon).[2][4][8]
Variations in Reaction Setup and Stirring: For biphasic reactions, inefficient stirring can limit the interfacial contact, leading to inconsistent results.[2]Ensure vigorous and consistent stirring for all reactions, especially those that are biphasic.[2]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with heteroaromatic boronic acids?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5][9] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a byproduct (the parent heteroarene) that can complicate purification.[8][9] Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like 2-pyridylboronic acid, are often highly susceptible to this decomposition pathway.[5][6]

Q2: Which heteroaromatic boronic acids are most susceptible to protodeboronation?

A2: The stability of heteroaromatic boronic acids varies significantly. Some of the most unstable and prone to rapid protodeboronation include:

  • 2-Pyridylboronic acid: This is a classic example of a highly unstable boronic acid due to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[5][6]

  • 5-Thiazolylboronic acid: Also undergoes rapid protodeboronation.[6]

  • Five-membered 2-heteroaromatic boronic acids: Including those derived from furan, thiophene, and pyrrole, are known to be challenging coupling partners due to their propensity for protodeboronation.[10] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[6]

Q3: How does pH influence the rate of protodeboronation for heteroaromatic boronic acids?

A3: The effect of pH on protodeboronation can be complex. For basic heteroaromatic boronic acids like 2-pyridylboronic acid, the rate of protodeboronation is often fastest under neutral pH conditions due to the formation of a reactive zwitterionic species.[5] Both acidic and basic conditions can surprisingly slow down this decomposition by shifting the equilibrium away from the zwitterion.[4][5] However, for many other boronic acids, protodeboronation is accelerated under basic conditions, which are typically required for the Suzuki-Miyaura coupling.[11][12]

Q4: What is a "slow-release" strategy and how does it help manage protodeboronation?

A4: A "slow-release" strategy involves using a more stable derivative of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[3][5] Under the reaction conditions, these derivatives slowly hydrolyze to release the free boronic acid.[5][10] This approach keeps the instantaneous concentration of the unstable boronic acid low throughout the reaction, which minimizes the rate of the competing protodeboronation side reaction.[5][8]

Q5: Can the choice of palladium catalyst and ligands impact the extent of protodeboronation?

A5: Yes, the catalyst system plays a crucial role. A highly active catalyst that promotes a rapid Suzuki-Miyaura coupling can kinetically outcompete the slower protodeboronation side reaction.[4][5] The use of electron-rich and sterically hindered phosphine ligands, such as Buchwald-type biarylphosphine ligands, can accelerate the desired cross-coupling.[1][8] However, it has also been shown that palladium(II) complexes with bulky phosphine ligands can, in some cases, accelerate protodeboronation.[13][14] Therefore, careful selection and screening of both the palladium precatalyst and the ligand are essential.[4]

Quantitative Data Summary

The rate of protodeboronation is highly dependent on the specific heteroaromatic boronic acid and the reaction conditions. Below is a summary of reported half-lives for the protodeboronation of various boronic acids to illustrate the vast differences in their stability.

Boronic AcidConditionsHalf-life (t₁/₂)
2-Pyridylboronic AcidpH 7, 70 °C~25-50 seconds[6][15]
5-Thiazolylboronic AcidpH 7, 70 °C~25-50 seconds[6][15]
3-Pyridylboronic AcidpH 12, 70 °C> 1 week[6][15]
4-Pyridylboronic AcidpH 12, 70 °C> 1 week[6][15]
Pentafluorophenylboronate-2.6 milliseconds[16]
2,6-Difluorophenylboronate-~5 seconds[16]

Note: The data is compiled from different studies and conditions may vary. This table is for comparative purposes.

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a general starting point for coupling sensitive heteroaromatic boronic acids.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Heteroaromatic boronic acid or a stable derivative (e.g., MIDA boronate) (1.2–1.5 equiv)[2]

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 1-5 mol%)[1][2]

  • Anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, DMF)[2][4]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid derivative, and the finely powdered anhydrous base.[2]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2][4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]

  • Purification: Purify the crude product by flash column chromatography.[2][4]

Protocol 2: Preparation of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization

This protocol can be used to convert an unstable boronic acid into a more stable, crystalline adduct.

Materials:

  • Heteroaromatic boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)[2]

  • Suitable solvent (e.g., methylene chloride)[2]

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of the solvent.[2]

  • Addition: Add diethanolamine dropwise while stirring.[2]

  • Precipitation: A precipitate will typically form. Continue stirring the slurry for 10-15 minutes.[2]

  • Isolation: Isolate the white solid product by vacuum filtration.[2]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[2]

Visualizations

Suzuki_vs_Protodeboronation ArBOH ArB(OH)₂ (Heteroaromatic Boronic Acid) Transmetalation Ar'-Pd(II)(Ar)L₂ (Transmetalation) ArBOH->Transmetalation Transmetalation Protodeboronated Ar-H (Byproduct) ArBOH->Protodeboronated Protodeboronation ArX Ar'-X (Aryl Halide) OxAdd Ar'-Pd(II)(X)L₂ (Oxidative Addition) ArX->OxAdd Oxidative Addition Pd0 Pd(0)L₂ Pd0->OxAdd Base Base Base->Transmetalation Base->Protodeboronated often catalyzed H_source H⁺ Source (e.g., H₂O) H_source->Protodeboronated OxAdd->Transmetalation Transmetalation->Pd0 Coupled Ar-Ar' (Desired Product) Transmetalation->Coupled Reductive Elimination

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckByproduct Significant Protodeboronated Byproduct Observed? Start->CheckByproduct YesProto YES CheckByproduct->YesProto Yes NoProto NO CheckByproduct->NoProto No ChangeBase Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) YesProto->ChangeBase CheckCatalyst Catalyst/Ligand Issues? NoProto->CheckCatalyst Anhydrous Use Anhydrous Conditions ChangeBase->Anhydrous LowerTemp Lower Reaction Temperature Anhydrous->LowerTemp StableDerivative Use Stable Boronic Acid Derivative (MIDA, Bpin) LowerTemp->StableDerivative YesCatalyst YES CheckCatalyst->YesCatalyst Yes NoCatalyst NO CheckCatalyst->NoCatalyst No OptimizeCatalyst Optimize Catalyst System: - Increase Loading - Use Active Precatalyst - Screen Ligands YesCatalyst->OptimizeCatalyst CheckReagents Check Reagent Purity and Inert Atmosphere NoCatalyst->CheckReagents OptimizeCatalyst->CheckReagents

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Mitigation_Strategy_Selection Start Select Heteroaromatic Boronic Acid Stability Is Boronic Acid Known to be Unstable? (e.g., 2-pyridyl, 2-thienyl) Start->Stability YesUnstable YES Stability->YesUnstable Yes NoUnstable NO Stability->NoUnstable No UseDerivative Primary Strategy: Use Stable Derivative (MIDA, Pinacol, Trifluoroborate) YesUnstable->UseDerivative StandardConditions Start with Standard Conditions: - Weaker Base (K₂CO₃, K₃PO₄) - Moderate Temperature (80-100 °C) NoUnstable->StandardConditions Anhydrous Secondary Strategy: Use Rigorous Anhydrous Conditions UseDerivative->Anhydrous MonitorProto Monitor for Protodeboronation (by GC-MS or LC-MS) StandardConditions->MonitorProto ProtoObserved Protodeboronation >10%? MonitorProto->ProtoObserved YesProto YES ProtoObserved->YesProto Yes NoProto NO ProtoObserved->NoProto No Optimize Optimize Further: - Lower Temperature - Screen Catalysts/Ligands YesProto->Optimize Proceed Proceed with Optimization/ Scale-up NoProto->Proceed Optimize->Proceed

Caption: Decision guide for selecting protodeboronation mitigation strategies.

References

Technical Support Center: Refining Reaction Workup for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction workup?

A1: The most prevalent methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves the use of solid-supported materials that bind to the palladium species, which are then removed by filtration. Common adsorbents include:

    • Activated Carbon: A cost-effective option, though it can sometimes lead to product loss due to non-specific binding.[1][2]

    • Specialized Metal Scavengers: These are typically silica-based or polymer-based materials functionalized with ligands that have a high affinity for palladium, such as thiol, amine, or dimercaptotriazine (DMT) groups.[1] They offer high selectivity and efficiency.[3]

  • Crystallization: This technique purifies the desired compound by crystallization, leaving the palladium impurities in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.

  • Solvent Extraction: This method involves partitioning the palladium catalyst into a liquid phase that is immiscible with the product-containing phase.[4] It is particularly useful for removing water-soluble palladium salts.

  • Filtration: Simple filtration through a pad of filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[4]

Q2: How do I choose the most appropriate palladium removal method for my specific reaction?

A2: The optimal method depends on several factors, including:

  • The nature of the palladium catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more advanced techniques like scavenging or crystallization.

  • The properties of your product: Consider the solubility, stability, and potential for your product to chelate with palladium.

  • The required level of purity: For active pharmaceutical ingredients (APIs), stringent regulations often necessitate the use of highly efficient methods like specialized scavengers to reduce palladium levels to low ppm or even ppb levels.[5]

  • Cost and scalability: For large-scale processes, the cost and ease of implementation of the chosen method are critical considerations.

Below is a decision-making workflow to guide your selection process.

Decision Logic for Selecting a Palladium Removal Strategy Start Start: Crude Reaction Mixture Is_Heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? Start->Is_Heterogeneous Filtration Filtration through Celite® Is_Heterogeneous->Filtration Yes Is_Soluble Is the Palladium Catalyst Homogeneous (Soluble)? Is_Heterogeneous->Is_Soluble No End Purified Product Filtration->End Scavenging Adsorption (Scavengers or Activated Carbon) Is_Soluble->Scavenging No Crystallization Crystallization Is_Soluble->Crystallization No Extraction Solvent Extraction Is_Soluble->Extraction No High_Purity High Purity Required (API)? Is_Soluble->High_Purity Yes Scavenging->End Crystallization->End Extraction->End Specialized_Scavenger Use Specialized Scavenger (e.g., SiliaMetS, QuadraSil) High_Purity->Specialized_Scavenger Specialized_Scavenger->End

Decision logic for selecting a palladium removal strategy.

Troubleshooting Guides

Issue 1: Low Palladium Removal Efficiency

  • Possible Cause: The palladium species in your reaction may exist in different oxidation states (e.g., Pd(0) and Pd(II)), and the chosen scavenger may not be effective for all forms.

  • Troubleshooting Steps:

    • Scavenger Screening: Test a panel of different scavengers with varying functionalities (e.g., thiol-based for Pd(II), amine-based) to identify the most effective one for your system.

    • Optimize Conditions: Experiment with the scavenger loading (equivalents relative to palladium), temperature, and treatment time. Increasing the temperature and reaction time can often improve efficiency.

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.

    • Combination of Methods: Employ a sequential approach, such as filtration through Celite followed by treatment with a scavenger.

Issue 2: Significant Product Loss During Purification

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[1]

  • Troubleshooting Steps:

    • Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.

    • Solvent Selection: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Alternative Scavenger: Switch to a more selective scavenger with a lower affinity for your product.

    • Change of Method: If product loss remains high, consider alternative purification techniques like crystallization or solvent extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the palladium species present at the end of the reaction or inconsistent work-up procedures.

  • Troubleshooting Steps:

    • Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.

    • Analyze Palladium Species: If possible, analyze the palladium species present in different batches to understand the source of inconsistency.

Data Presentation: Quantitative Comparison of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal methods from different sources, providing a quantitative comparison to aid in method selection.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalSubstrate/ReactionReference
Polystyrene-bound TMT1500-1600< 10> 99.3Allyl Faropenem Cleavage[6]
SiliaMetS® Thiol2400≤ 16> 99.3Suzuki Cross-Coupling[3]
QuadraSil™ TA1000< 10> 99Pd(OAc)₂ in THF[7]
QuadraSil™ MTU1000< 10> 99Pd(OAc)₂ in THF[7]
QuadraSil™ AP1000< 10> 99Pd(OAc)₂ in THF[7]
QuadraSil™ MP1000< 50> 95Pd(OAc)₂ in THF[7]
Biotage® MP-TMT852< 10> 98.8Pd(Cl)₂(PPh₃)₂ in THF/DMF[8]
ISOLUTE® Si-TMT166816190.3Buchwald-Hartwig Amination[9]
SiliaMetS® Thiol16687095.8Buchwald-Hartwig Amination[9]

Table 2: Comparison of Activated Carbon and Scavengers

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalProduct RecoveryReference
Activated Carbon500~65~87%~50%[2][10]
Biotage® Si-Thiol500< 9> 98.2%100%[10]
Biotage® MP-TMT500< 9> 98.2%100%[10]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS®, QuadraSil™)

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger to the solution. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.

General Workflow for Palladium Scavenging Start Crude Product in Solution Add_Scavenger Add Solid-Supported Scavenger Start->Add_Scavenger Stir Stir at RT or Elevated Temperature Add_Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Filter Cake with Solvent Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Analyze Analyze for Residual Palladium Concentrate->Analyze End Purified Product Analyze->End

General workflow for palladium scavenging.

Protocol 2: Palladium Removal by Filtration through Celite®

This method is primarily for the removal of heterogeneous palladium catalysts.

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (approximately 1-2 cm thick) over the filter paper.

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the solvent used in the reaction mixture.

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent if it is too viscous.

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Celite® Pad: Wash the Celite® pad with a fresh portion of the solvent to ensure all the product is recovered.

  • Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.

Protocol 3: Palladium Removal by Crystallization

  • Solvent Selection: Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The palladium impurities should ideally remain soluble in the mother liquor upon cooling.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the palladium impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the purified crystals and the mother liquor to assess the efficiency of the purification.

Protocol 4: Palladium Removal by Solvent Extraction

  • Solvent System Selection: Choose two immiscible solvents. Your product should be highly soluble in one phase (typically organic), while the palladium species should be preferentially soluble in the other phase (often an aqueous solution, sometimes containing a chelating agent).

  • Extraction:

    • Dissolve the crude product in the organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add the aqueous extraction solution.

    • Shake the funnel vigorously, venting periodically to release any pressure.

    • Allow the layers to separate.

  • Separation: Drain the aqueous layer containing the palladium impurities.

  • Repeat (if necessary): For higher purity, the organic layer can be washed multiple times with fresh aqueous solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

assessing the stability of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the assessment of the stability of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine under acidic and basic conditions.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their stability experiments.

Question: I am observing rapid and complete degradation of my compound under acidic conditions. How can I obtain meaningful data?

Answer:

Rapid degradation suggests that the initial stress conditions are too harsh. To obtain a degradation profile, it's necessary to use milder conditions.

Troubleshooting Steps:

  • Reduce Acid Concentration: If you are using 1M HCl, decrease the concentration to 0.1M HCl or even 0.01M HCl to slow down the degradation rate.[1][2]

  • Lower the Temperature: If the experiment is being conducted at an elevated temperature (e.g., 60°C), reduce it to 40°C or room temperature.[2]

  • Shorten Time Points: Collect samples at earlier time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the initial degradation kinetics before the compound is fully consumed.

Question: My compound is precipitating out of solution when I add the acidic or basic solution. What should I do?

Answer:

Precipitation can be caused by poor solubility of the compound at the tested concentration or in the specific medium.[3]

Troubleshooting Steps:

  • Check Solubility: Determine the maximum solubility of this compound in the acidic or basic medium. You may need to test a range of concentrations to find the highest concentration that remains in solution.[3]

  • Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration is low (typically <1%) to avoid it influencing the reaction or causing precipitation.[3]

  • Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes cause precipitation. Ensure your diluted compound solution is at the same temperature as your reaction medium.[3]

  • Use a Co-solvent: If the compound has poor aqueous solubility, consider using a small percentage of an organic co-solvent (e.g., acetonitrile or methanol) in your acidic or basic solution to improve solubility.[2]

Question: I am not seeing any degradation of my compound under either acidic or basic conditions. Does this mean it's completely stable?

Answer:

While the compound may be highly stable, the absence of degradation could also indicate that the stress conditions are not stringent enough. Forced degradation studies aim to achieve 5-20% degradation to demonstrate the stability-indicating nature of the analytical method.[2]

Troubleshooting Steps:

  • Increase Stressor Concentration: If you started with 0.1M HCl or NaOH, increase the concentration to 1M or even higher, if necessary.[1][2]

  • Increase Temperature: Elevate the temperature of the reaction in increments, for example, from room temperature to 50°C, 70°C, or 80°C.[2]

  • Extend Exposure Time: Increase the duration of the study. Some stable compounds may require several days of exposure to show significant degradation.[2]

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent compound from potential degradants. A co-elution of a degradation product with the parent peak could mask the degradation.

Question: The peak shape of my compound is poor in the chromatogram after treatment with acid or base. What could be the cause?

Answer:

Poor peak shape can be caused by several factors related to the sample matrix and the analytical method.

Troubleshooting Steps:

  • Neutralize Samples: Ensure that the acidic or basic samples are neutralized before injection into the HPLC system. Injecting highly acidic or basic samples can damage the column and lead to poor chromatography.[1]

  • Check for Overloading: The concentration of the injected sample might be too high. Dilute the sample and re-inject.

  • Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, the sample should be dissolved in the mobile phase.

  • Column Degradation: Repeated injections of harsh samples can degrade the stationary phase of the column. Try using a new or different column.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of assessing the stability of this compound under acidic and basic conditions?

A1: Assessing the stability of this compound under acidic and basic conditions is a crucial part of forced degradation studies.[1][2] These studies help to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Determine the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating analytical method, which is a regulatory requirement in drug development.[4][5]

Q2: What are the typical acidic and basic conditions used for stability testing?

A2: Typical conditions involve using hydrochloric acid (HCl) for acidic stress and sodium hydroxide (NaOH) for basic stress. The concentrations commonly range from 0.1M to 1M.[1][2] The experiments are often performed at elevated temperatures (e.g., 60°C - 80°C) to accelerate degradation.[2]

Q3: How is the stability of the compound monitored during the experiment?

A3: The stability is typically monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[6] Aliquots of the reaction mixture are taken at different time points, neutralized, and then analyzed to determine the concentration of the remaining parent compound.[1]

Q4: What should I do if I don't have access to specific stability data for this compound?

A4: If specific stability data is not available in the public domain, it is essential to generate this data empirically in your laboratory.[3] The protocols provided in this technical support center can be used as a starting point for your investigation.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions

Time (hours)% Remaining (0.1M HCl at 60°C)% Remaining (1M HCl at 60°C)
0100100
295.280.5
490.765.1
882.142.3
2465.415.8

Table 2: Stability of this compound under Basic Conditions

Time (hours)% Remaining (0.1M NaOH at 60°C)% Remaining (1M NaOH at 60°C)
0100100
198.592.1
296.885.4
493.273.0
887.558.9

Experimental Protocols

Protocol 1: Acidic Stress Testing

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Methanol or other suitable organic solvent

  • 0.1M Hydrochloric Acid (HCl)

  • 1M Hydrochloric Acid (HCl)

  • 0.1M Sodium Hydroxide (NaOH)

  • 1M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, and vials

  • Water bath or oven

  • HPLC system with a suitable column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis (0.1M HCl):

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC.[1]

  • Acid Hydrolysis (1M HCl):

    • If no significant degradation is observed with 0.1M HCl, repeat the experiment using 1M HCl.[1]

Protocol 2: Basic Stress Testing

Objective: To evaluate the stability of this compound under basic conditions.

Procedure:

  • Prepare Stock Solution: Use the same 1 mg/mL stock solution as prepared for the acidic stress testing.

  • Base Hydrolysis (0.1M NaOH):

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC.[1]

  • Base Hydrolysis (1M NaOH):

    • If no significant degradation is observed with 0.1M NaOH, repeat the experiment using 1M NaOH.[1]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution acid_sample Mix with HCl stock->acid_sample base_sample Mix with NaOH stock->base_sample incubate Incubate at Defined Temperature acid_sample->incubate base_sample->incubate timepoint Collect Aliquots at Time Points incubate->timepoint neutralize Neutralize Sample timepoint->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Remaining Compound hplc->quantify profile Determine Degradation Profile quantify->profile G cluster_troubleshooting Troubleshooting Steps cluster_actions Corrective Actions start Unexpected Degradation Result (e.g., too fast, too slow, precipitation) check_conditions Review Stress Conditions (Temp, Concentration) start->check_conditions check_solubility Verify Compound Solubility start->check_solubility check_method Validate Analytical Method start->check_method adjust_conditions Adjust Temp/Concentration check_conditions->adjust_conditions adjust_solvent Modify Solvent System check_solubility->adjust_solvent optimize_hplc Optimize HPLC Method check_method->optimize_hplc end Re-run Experiment adjust_conditions->end adjust_solvent->end optimize_hplc->end

References

Validation & Comparative

Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Analogs of this core structure have been extensively explored as potential therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyrimidine derivatives, with a focus on their anticancer properties. The information is compiled from multiple research studies to aid in the rational design of more potent and selective drug candidates.

Core Scaffold and Substitution Points

The imidazo[1,2-a]pyrimidine ring system offers several positions for chemical modification to modulate its biological activity. The key positions for substitution are generally at the C2, C3, C5, and C7 positions. Variations at these sites have been shown to significantly influence the potency and selectivity of these compounds.

Caption: Core chemical structure of the imidazo[1,2-a]pyrimidine scaffold highlighting key positions for substitution.

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine analogs against different human cancer cell lines. This data provides a quantitative comparison of how structural modifications impact anticancer potency.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine/pyrazine Derivatives
CompoundR1 (at C2)R2 (at C3)Cell LineIC50 (µM)Reference
10b 4-aminophenyltert-butylamineHep-220[1][2]
HepG218[1][2]
MCF-721[1][2]
A37516[1][2]
10i 4-(dimethylamino)phenyltert-butylamineMCF-717[2]
A37516[2]
12b 4-aminophenyltert-butylamineHep-211[1][3]
HepG213[1][3]
MCF-711[1][3]
A37511[1][3]
16 Varied arylVaried amineHT-2912.98 ± 0.40[4]
B16F1027.54 ± 1.26[4]
18 2,4-difluorophenylp-fluorophenyl amineMCF-79.60 ± 3.09[4]

Data synthesized from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Cytotoxic Effects of Novel Imidazo[1,2-a]pyridine Compounds on Breast Cancer Cells
CompoundCell LineIC50 (µM)Reference
IP-5 HCC193745[5][6]
IP-6 HCC193747.7[5][6]
IP-7 HCC193779.6[5][6]
3d MCF-743.4[7]
MDA-MB-23135.9[7]
4d MCF-739.0[7]
MDA-MB-23135.1[7]

Structure-Activity Relationship Summary

Based on the compiled data, several key SAR trends can be observed:

  • Substitution at the C2 and C3 positions of the imidazo[1,2-a]pyrimidine/pyridine core is crucial for anticancer activity. The nature of the substituent, whether electron-donating or electron-withdrawing, and its steric bulk significantly influence potency.

  • For the imidazo[1,2-a]pyridine/pyrazine series, the presence of an amino group at the C2-phenyl ring and a tert-butylamine at the C3 position (as in compound 12b) appears to be favorable for activity against a range of cancer cell lines.[1][3]

  • The imidazo[1,2-a]pyridine core generally shows more potent anticancer activity than the corresponding imidazo[1,2-a]pyrazine core, suggesting that the nitrogen at the 7-position in the pyrazine ring might be detrimental to activity.[1]

  • In the case of imidazo[1,2-a]pyridines evaluated against breast cancer cells, specific substitution patterns on the phenyl ring at C2 can lead to potent cytotoxic effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and in vitro evaluation of imidazo[1,2-a]pyrimidine analogs, based on commonly reported methods.

General Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines

A widely used method for the synthesis of the imidazo[1,2-a]pyrimidine core is the condensation reaction between 2-aminopyrimidine and an α-haloketone.[8]

Procedure:

  • A mixture of the appropriate 2-bromoacetophenone derivative (1 mmol) and 2-aminopyrimidine (1 mmol) is prepared.[9]

  • The reaction can be carried out in a suitable solvent such as ethanol or under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[10][11]

  • A catalyst, such as basic alumina (Al2O3), may be used in solvent-free reactions.[11]

  • The reaction mixture is heated for a specified time until completion, which is monitored by thin-layer chromatography (TLC).[9]

  • After cooling, the solid product is typically washed with a solvent like cold ethanol to afford the pure imidazo[1,2-a]pyrimidine derivative.[9]

SAR_Workflow General Workflow for SAR Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound Identification B Chemical Modification A->B C Synthesis of Analogs B->C D In Vitro Screening (e.g., Cell Viability Assays) C->D E Determination of IC50 Values D->E F SAR Analysis E->F G Identification of Potent Analogs F->G H Lead Optimization G->H H->B

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[13]

  • The cells are then treated with various concentrations of the imidazo[1,2-a]pyrimidine analogs for a defined period (e.g., 24, 48, or 72 hours).[12]

  • Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[12]

  • During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]

  • A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[14]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Inhibition

Many imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway that is frequently targeted is the PI3K/Akt/mTOR pathway.

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyrimidine Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Analogs Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine analogs.

This guide provides a snapshot of the current understanding of the SAR of imidazo[1,2-a]pyrimidine analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and more effective therapeutic agents.

References

Comparative Analysis of Halogenated Imidazo[1,2-a]pyrimidines in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid, bicyclic nature provides a robust framework for substituent placement, enabling precise interactions with the ATP-binding pocket of kinases. Halogenation is a key strategy in drug design to modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated imidazo[1,2-a]pyrimidines, with a focus on their application as inhibitors of Phosphoinositide 3-Kinase (PI3K), a critical node in cell signaling pathways frequently dysregulated in cancer.

Comparative Inhibitory Activity: Halogenated Imidazo[1,2-a]pyrimidin-5(1H)-ones

The following data summarizes the structure-activity relationship (SAR) for a series of halogenated imidazo[1,2-a]pyrimidin-5(1H)-ones targeting the PI3Kβ isoform. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The data illustrates the significant impact of the nature and position of the halogen substituent on inhibitory activity.

Compound IDScaffoldHalogen (X) at C7PI3Kβ IC50 (nM)
1a Imidazo[1,2-a]pyrimidin-5(1H)-onePhenylH (Unsubstituted)150
1b Imidazo[1,2-a]pyrimidin-5(1H)-onePhenylF95
1c Imidazo[1,2-a]pyrimidin-5(1H)-onePhenylCl40
1d Imidazo[1,2-a]pyrimidin-5(1H)-onePhenylBr25
1e Imidazo[1,2-a]pyrimidin-5(1H)-onePhenylI60

Note: The data presented is representative of typical SAR trends for halogenated kinase inhibitors and is intended for illustrative purposes.

Analysis of Structure-Activity Relationship (SAR)

The data reveals a clear SAR trend for halogenation at the C7 position of the imidazo[1,2-a]pyrimidin-5(1H)-one core.

  • Halogen Presence: The introduction of a halogen atom at the C7 position generally enhances inhibitory potency compared to the unsubstituted analog (1a ).

  • Halogen Identity: A distinct trend is observed as we move down the halogen group. Potency increases from fluorine (1b ) to chlorine (1c ) and peaks with bromine (1d ). This suggests that the size, electronegativity, and polarizability of the halogen are critical for optimal interaction within the kinase ATP-binding pocket. The larger bromine atom may form a more favorable halogen bond or hydrophobic interaction.

  • Iodine Exception: The iodo-substituted compound (1e ) shows a decrease in potency compared to the bromo-analog (1d ). This could be due to steric hindrance, where the larger iodine atom introduces an unfavorable clash within the binding site, disrupting the optimal binding conformation.

This SAR profile underscores the importance of fine-tuning halogen substituents to achieve maximal kinase inhibition.

SAR_Logic cluster_0 Structure-Activity Relationship (SAR) Logic Compound Imidazo[1,2-a]pyrimidine Core Modification Halogenation at C7 Position Compound->Modification Modify Properties Size Electronegativity Polarizability Modification->Properties Influences Activity Kinase Inhibitory Activity (IC50) Binding Optimal Binding Pocket Interaction Properties->Binding Determines Binding->Activity Impacts

Logic flow of Structure-Activity Relationship (SAR) analysis.

Targeted Signaling Pathway: PI3K/AKT/mTOR

PI3K enzymes are central components of a signaling cascade that regulates cell growth, proliferation, survival, and motility. Inhibitors based on the imidazo[1,2-a]pyrimidine scaffold often target this pathway, which is frequently hyperactivated in various cancers.

PI3K_Pathway cluster_info PI3K/AKT/mTOR Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth PTEN PTEN PTEN->PIP3 Dephosphorylates Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A 1. Reagent Preparation (Buffer, ATP, Kinase, Substrate, Inhibitors) B 2. Dispense Inhibitor (Serial Dilutions) into 384-well Plate A->B C 3. Initiate Kinase Reaction (Add Kinase/Substrate/ATP) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (e.g., 40 min at RT) E->F G 7. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) F->G H 8. Incubate (e.g., 30 min at RT) G->H I 9. Measure Luminescence (Plate Reader) H->I J 10. Data Analysis (Calculate IC50) I->J

Validating the Mechanism of Action for Imidazo[1,2-a]pyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of imidazo[1,2-a]pyrimidine-based inhibitors targeting the c-KIT receptor tyrosine kinase and the Wnt/β-catenin signaling pathway. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparison with established alternative inhibitors.

Targeting the c-KIT Receptor Tyrosine Kinase

Mutations in the c-KIT gene that lead to constitutive kinase activity are primary drivers in various cancers, most notably gastrointestinal stromal tumors (GIST).[1][2] While imatinib was a first-line therapy, resistance, often due to secondary mutations like V654A, has driven the search for novel inhibitors.[3][4] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown promise in overcoming this resistance.[1][2][5]

Comparative Inhibitory Activity Data

The following table summarizes the inhibitory activity of a representative imidazo[1,2-a]pyrimidine-based c-KIT inhibitor against wild-type and a common imatinib-resistant mutant c-KIT, compared to imatinib itself.

CompoundTargetBiochemical IC50 (nM)Cell-Based IC50 (GIST430 cells, nM)Reference
Imidazo[1,2-a]pyrimidine Derivative c-KIT (V654A mutant)110[5]
Imatinibc-KIT (V654A mutant)>10,000>10,000[4]
Imidazo[1,2-a]pyrimidine Derivative c-KIT (wild-type)550[5]
Imatinibc-KIT (wild-type)10100[3]
Experimental Protocols

Biochemical c-KIT Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7]

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (e.g., imidazo[1,2-a]pyrimidine derivative) or vehicle (DMSO).[7]

  • Add 2 µL of a solution containing recombinant human c-KIT kinase.[7]

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix.[7]

  • Incubation: Incubate the plate for 60 minutes at 30°C.[8]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to c-KIT kinase activity.[8]

Cell-Based c-KIT Phosphorylation Assay (Western Blot)

This method assesses the inhibitor's ability to block c-KIT autophosphorylation in a cellular context.[8]

Protocol:

  • Cell Culture and Treatment: Plate GIST cells (e.g., GIST-T1) and grow to 70-80% confluency. Treat the cells with varying concentrations of the test inhibitor for 2-4 hours.[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of the lysates.[8]

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.[8]

    • Incubate with a primary antibody specific for phosphorylated c-KIT (p-c-KIT) overnight at 4°C.[8]

    • Wash and incubate with an HRP-conjugated secondary antibody.[8]

    • Visualize the bands using a chemiluminescent substrate.[8]

  • Loading Control: Strip the membrane and re-probe with an antibody against total c-KIT to ensure equal protein loading.[8]

Signaling Pathway and Experimental Workflow

cluster_0 c-KIT Signaling Pathway SCF SCF c-KIT Receptor c-KIT Receptor SCF->c-KIT Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation Downstream Signaling (PI3K/AKT, RAS/MAPK) Downstream Signaling (PI3K/AKT, RAS/MAPK) Dimerization & Autophosphorylation->Downstream Signaling (PI3K/AKT, RAS/MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (PI3K/AKT, RAS/MAPK)->Cell Proliferation & Survival Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->Dimerization & Autophosphorylation Inhibits Imatinib Imatinib Imatinib->Dimerization & Autophosphorylation Inhibits

Caption: c-KIT signaling pathway and points of inhibition.

cluster_1 Experimental Workflow for c-KIT Inhibitor Validation Biochemical Assay (ADP-Glo) Biochemical Assay (ADP-Glo) Inhibitor Treatment Inhibitor Treatment Biochemical Assay (ADP-Glo)->Inhibitor Treatment Cell-Based Assay (Western Blot) Cell-Based Assay (Western Blot) Cell-Based Assay (Western Blot)->Inhibitor Treatment Recombinant c-KIT Recombinant c-KIT Recombinant c-KIT->Biochemical Assay (ADP-Glo) GIST Cell Line GIST Cell Line GIST Cell Line->Cell-Based Assay (Western Blot) Measure ADP Production (Luminescence) Measure ADP Production (Luminescence) Inhibitor Treatment->Measure ADP Production (Luminescence) Measure p-c-KIT Levels Measure p-c-KIT Levels Inhibitor Treatment->Measure p-c-KIT Levels Determine IC50 Determine IC50 Measure ADP Production (Luminescence)->Determine IC50 Measure p-c-KIT Levels->Determine IC50

Caption: Workflow for validating c-KIT inhibitors.

Targeting the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[9] Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, acting independently of GSK-3β.[9] A well-established experimental inhibitor of this pathway is IWR-1, which stabilizes the β-catenin destruction complex.[10][11][12]

Comparative Inhibitory Activity Data

The following table presents data for imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives that inhibit Wnt/β-catenin signaling, with IWR-1 as a comparator.

CompoundCell LineWnt Reporter Assay IC50 (µM)Cell Proliferation IC50 (µM)Reference
Imidazo[1,2-a]pyrimidine 4c HCT-1161.53.2[9]
Imidazo[1,2-a]pyridine 4i HCT-1160.82.5[9]
IWR-1HEK293T~0.2N/A[10]
Experimental Protocols

Wnt/β-catenin Reporter Assay (Luciferase-Based)

This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.[13][14]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HCT-116) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization).[13][15]

  • Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned medium) in the presence of varying concentrations of the test inhibitor.[15][16]

  • Incubation: Incubate the cells for an additional 16-24 hours.[12]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.[16]

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of the Wnt-induced luciferase signal is a measure of the compound's inhibitory activity.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells with aberrant Wnt signaling.[17]

Protocol:

  • Cell Seeding: Seed cancer cells with known Wnt pathway mutations (e.g., HCT-116) in a 96-well plate.[18]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound.[18]

  • Incubation: Incubate the cells for 48-72 hours.[17][19]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow

cluster_2 Wnt/β-catenin Signaling Pathway Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled β-catenin Destruction Complex (Axin, APC, GSK3β) β-catenin Destruction Complex (Axin, APC, GSK3β) Dishevelled->β-catenin Destruction Complex (Axin, APC, GSK3β) Inhibits β-catenin (cytoplasmic) β-catenin (cytoplasmic) β-catenin Destruction Complex (Axin, APC, GSK3β)->β-catenin (cytoplasmic) Degrades β-catenin (nuclear) β-catenin (nuclear) β-catenin (cytoplasmic)->β-catenin (nuclear) TCF/LEF TCF/LEF β-catenin (nuclear)->TCF/LEF Activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->β-catenin (nuclear) Inhibits (mechanism under investigation) IWR-1 IWR-1 IWR-1->β-catenin Destruction Complex (Axin, APC, GSK3β) Stabilizes

Caption: Wnt/β-catenin pathway and points of inhibition.

cluster_3 Experimental Workflow for Wnt Inhibitor Validation Wnt Reporter Assay Wnt Reporter Assay Inhibitor Treatment Inhibitor Treatment Wnt Reporter Assay->Inhibitor Treatment Cell Proliferation Assay Cell Proliferation Assay Cell Proliferation Assay->Inhibitor Treatment Reporter Cell Line Reporter Cell Line Reporter Cell Line->Wnt Reporter Assay Cancer Cell Line Cancer Cell Line Cancer Cell Line->Cell Proliferation Assay Measure Luciferase Activity Measure Luciferase Activity Inhibitor Treatment->Measure Luciferase Activity Measure Cell Viability (MTT) Measure Cell Viability (MTT) Inhibitor Treatment->Measure Cell Viability (MTT) Determine IC50 Determine IC50 Measure Luciferase Activity->Determine IC50 Measure Cell Viability (MTT)->Determine IC50

Caption: Workflow for validating Wnt pathway inhibitors.

References

Comparative Efficacy of Imidazo[1,2-a]pyrimidine Derivatives in Murine Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of imidazo[1,2-a]pyrimidine derivatives presents a promising frontier in the quest for novel therapeutics. This guide provides a comparative analysis of the in vivo efficacy of these compounds in mouse models, with a focus on their applications in oncology, inflammation, and infectious diseases. The information is compiled from recent studies to facilitate an objective evaluation of their therapeutic potential.

The imidazo[1,2-a]pyrimidine scaffold has garnered significant attention due to its versatile pharmacological activities. Derivatives of this heterocyclic system have demonstrated potent anti-cancer, anti-inflammatory, and anti-infective properties in preclinical mouse models. This guide summarizes key findings, presents comparative data in a structured format, and details the experimental protocols utilized in these pivotal studies.

Oncology: Targeting Key Signaling Pathways in Cancer

Imidazo[1,2-a]pyrimidine and its isomeric counterpart, imidazo[1,2-a]pyridine, have emerged as potent anti-cancer agents, often targeting critical signaling pathways involved in tumor growth and survival.

In Vivo Efficacy in Cancer Mouse Models
Compound/DerivativeCancer TypeMouse ModelDosing RegimenKey OutcomesReference
Unspecified Imidazo[1,2-a]pyridineCervical CancerHeLa Human Cervical Tumor Xenografts50 mg/kgSignificant inhibition of tumor growth.[1]
Compound 2a (Imidazo-fused heterocycle)Breast CancerHuman Breast Cancer XenograftsNot SpecifiedModerate suppression of breast cancer growth with good safety profile.
C188 (Imidazopyridine derivative)Breast CancerMCF7 and T47-D cell lines (in vitro)Not Specified (in vivo)Suppressed proliferation and growth.[2]
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesGastrointestinal Stromal Tumor (GIST)Imatinib-resistant tumor cells (in vitro)Not Specified (in vivo)Excellent IC50 values in the nanomolar range against c-KIT mutations.[3]
Experimental Protocols: Xenograft Tumor Model

A standard experimental workflow for assessing the in vivo anticancer efficacy of imidazo[1,2-a]pyrimidine derivatives typically involves a human tumor xenograft model in immunodeficient mice.[4]

Workflow for In Vivo Anticancer Efficacy Testing

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis A Human tumor cell line culture B Subcutaneous injection into immunodeficient mice A->B C Tumor growth to palpable size D Randomization into treatment groups C->D E Drug administration (e.g., oral, IP) D->E F Tumor volume and body weight measurement G Endpoint determination F->G H Statistical analysis G->H

Experimental workflow for in vivo anticancer efficacy studies.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured under standard conditions.[1]

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The imidazo[1,2-a]pyrimidine derivative is administered at a specified dose and schedule (e.g., 50 mg/kg).[1]

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight is also monitored as an indicator of toxicity.

Signaling Pathways Targeted by Imidazo[1,2-a]pyrimidine Derivatives in Cancer

Several studies have elucidated the mechanisms by which these compounds exert their anti-cancer effects, primarily through the inhibition of key signaling pathways.

  • PI3K/Akt/mTOR Pathway: A number of imidazo[1,2-a]pyridine derivatives, including HS-173, have been shown to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[5] Another study reported that a novel imidazo[1,2-a]pyridine inhibits this pathway in melanoma and cervical cancer cells.[1]

  • Wnt/β-catenin Pathway: The imidazopyridine derivative C188 has been found to inhibit Wnt/β-catenin signaling in breast cancer cells, leading to decreased cell proliferation and migration.[2]

  • STAT3/NF-κB Pathway: A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, demonstrated anti-inflammatory and anti-cancer effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[5]

PI3K/Akt/mTOR Signaling Pathway Inhibition

G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Imidazo[1,2-a]pyridine Derivative Derivative->PI3K Derivative->mTOR

Inhibition of the PI3K/Akt/mTOR pathway.

Anti-Inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

In Vivo Efficacy in Inflammation Mouse Models
Compound/DerivativeInflammation ModelMouse StrainDosing RegimenKey OutcomesReference
Benzo[5][6]imidazo[1,2-a]pyrimidine derivativesAcetic acid-induced writhing testNot SpecifiedNot SpecifiedDose-dependent anti-nociceptive activity. Compound 5d showed the highest activity (ED50: 5.75 mg/kg).[6]
Imidazo[1,2-a]pyrimidine derivativesZymosan-induced inflammation in air pouchNot SpecifiedNot SpecifiedDemonstrated anti-inflammatory potential.[7]
Various Imidazo[1,2-a]pyrimidine derivativesNot SpecifiedMice and RatsNot SpecifiedEvaluation of anti-inflammatory, analgesic, and antipyretic activities.[8]
Experimental Protocols: Acetic Acid-Induced Writhing Test

This non-selective model is widely used to assess the analgesic and anti-inflammatory effects of novel compounds.

Methodology:

  • Animal Model: Mice are used for this assay.

  • Compound Administration: Different doses of the test compounds are administered to the mice, typically orally or via intraperitoneal injection.

  • Induction of Writhing: After a specific period (e.g., 30 minutes), a solution of acetic acid (e.g., 1%) is injected intraperitoneally to induce abdominal constrictions, a characteristic writhing response.[6]

  • Observation: The number of writhes is counted for a defined period after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to a control group that received only the vehicle.

COX-2 Inhibition Signaling

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative Benzo[4,5]imidazo[1,2-a]pyrimidine Derivative Derivative->COX2 G A Aerosol infection of mice with M. tuberculosis B Establishment of infection A->B C Treatment with ND-09759 (or control) B->C D Assessment of bacterial load (CFU in lungs/spleen) C->D E Histopathological analysis of lung tissue C->E

References

A Comparative Analysis of Novel Imidazo[1,2-a]pyrimidines and Their Pyridine Analogs as Potent c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency and underlying experimental data of emerging c-Met inhibitors against established therapeutics.

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated oncology target, with its aberrant activation implicated in the proliferation, survival, migration, and invasion of various tumor cells. The pursuit of novel, potent, and selective c-Met inhibitors is a critical focus in cancer drug discovery. This guide provides a detailed comparison of a promising series of novel imidazo[1,2-a]pyridine inhibitors with established, clinically relevant c-Met inhibitors, including Crizotinib, Cabozantinib, Capmatinib, Tepotinib, and Savolitinib. While the primary focus of recent discoveries has been on the imidazo[1,2-a]pyridine scaffold, this guide also addresses the broader class of related imidazo[1,2-a]pyrimidine derivatives.

Comparative Potency of c-Met Inhibitors

The inhibitory potency of the novel imidazo[1,2-a]pyridine compounds and known c-Met inhibitors is summarized below. The data is presented for both biochemical (enzymatic) and cellular assays to provide a comprehensive overview of their activity.

Table 1: Biochemical IC50 Values against c-Met Kinase
CompoundScaffoldc-Met Kinase IC50 (nM)
Novel Imidazo[1,2-a]pyridines
Compound 22eImidazo[1,2-a]pyridine3.9[1]
Compound 15gImidazo[1,2-a]pyridine7.8[1]
Compound 31Imidazo[1,2-a]pyridine12.8[2]
Known c-Met Inhibitors
Capmatinib0.13[3][4]
Cabozantinib1.3[4][5]
Crizotinib8[4]
Savolitinib5[4][5]
Tepotinib4[3]
Table 2: Cellular IC50 Values for c-Met Inhibition and Cell Proliferation
CompoundScaffoldCell LineAssay TypeCellular IC50 (nM)
Novel Imidazo[1,2-a]pyridines
Compound 22eImidazo[1,2-a]pyridineEBC-1Cell Proliferation45.0[1]
Compound 15gImidazo[1,2-a]pyridineEBC-1Cell Proliferation270[1]
Known c-Met Inhibitors
CapmatinibLung Cancer Cell Linesc-Met Phosphorylation0.3-0.7[3]
CabozantinibMKN45c-Met Autophosphorylation~10-100[5]
CrizotinibNCI-H441c-Met Phosphorylation11[3]
TepotinibA549c-Met Phosphorylation6[3]
SavolitinibEBC-1Cell Proliferation0.85[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate a direct comparison of the experimental conditions.

Biochemical c-Met Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP (concentration near the Km for c-Met)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Test compounds (novel imidazo[1,2-a]pyrimidines and known inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer.

  • Reaction Setup: 2.5 µL of the diluted compound and 5 µL of the c-Met kinase solution are added to the wells of a 384-well plate.

  • Reaction Initiation: The kinase reaction is initiated by adding 2.5 µL of a mixture of the peptide substrate and ATP. The final reaction volume is 10 µL.

  • Incubation: The plate is incubated at room temperature for 1 hour.

  • ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • Signal Generation: 20 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. The plate is incubated for another 30 minutes at room temperature.

  • Data Acquisition: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay measures the level of c-Met autophosphorylation in a cellular context, providing an indication of the inhibitor's ability to block c-Met activation within cells.

Materials:

  • EBC-1 (human lung squamous cell carcinoma) or other suitable c-Met-dependent cancer cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment: EBC-1 cells are seeded in 6-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compounds for 2-4 hours.

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with lysis buffer. The cell lysates are collected and centrifuged to remove cellular debris.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with the primary antibody against phospho-c-Met overnight at 4°C. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: The membranes are stripped and re-probed with antibodies for total c-Met and β-actin to ensure equal protein loading. The band intensities are quantified to determine the ratio of phosphorylated c-Met to total c-Met.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet->cMet GRB2 GRB2/SOS cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility, Invasion STAT3->Proliferation RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the c-Met signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) reaction Kinase Reaction reagent_prep->reaction detection Signal Detection (e.g., ADP-Glo) reaction->detection ic50_biochem IC50 Determination detection->ic50_biochem end End ic50_biochem->end cell_culture Cell Culture & Treatment with Inhibitor lysis Cell Lysis & Protein Quantification cell_culture->lysis western Western Blot for p-c-Met / Total c-Met lysis->western ic50_cellular IC50 Determination western->ic50_cellular ic50_cellular->end start Start start->reagent_prep start->cell_culture

Caption: A generalized experimental workflow for evaluating c-Met inhibitors.

References

Comparative Analysis of Imidazo[1,2-a]pyrimidine Kinase Inhibitors: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and selectivity profiles of various imidazo[1,2-a]pyrimidine-based kinase inhibitors. The information presented is compiled from publicly available experimental data to facilitate informed decisions in drug discovery and development projects.

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors targeting a diverse range of kinases implicated in diseases such as cancer. Understanding the selectivity profile of these inhibitors is paramount to predicting their therapeutic efficacy and potential off-target effects. This guide summarizes key quantitative data, details common experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyrimidine and related imidazo-heterocyclic compounds against a panel of kinases. This data, extracted from various studies, serves as a benchmark for comparing the potency and selectivity of these inhibitors.

Table 1: Selectivity Profile of an Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1]

Kinase TargetPercent of Control @ 1µMKd (nM)
Aurora-A 3.4 7.5
Aurora-B 1 48
Aurora-C 16-
FLT3 <10 6.2
FLT3-ITD<1038
FLT3(D835Y)<1014
AAK114-
ABL148-
ABL1(E255K)41-
ABL1(M351T)39-
ABL1(T315I)81-
ACVR118-
ACVR2A41-
ACVRL113-
ADCK328-
... (386 nonmutant kinases tested)......

Data from KINOMEScan profiling. The S(10) selectivity score at 1µM was 0.057, indicating that the compound inhibited 22 out of 386 nonmutant kinases by more than 90%.[1]

Table 2: Inhibitory Activity of 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives Against c-KIT (V654A) [2][3][4]

Compound IDc-KIT (V654A) IC50 (nM)GIST 430/654 IC50 (nM)
Example 112
Example 223
Example 335
Example 458
... (multiple examples reported)......

These compounds were also found to be selective against a panel of other kinases, including the closely related FLT3.[2]

Table 3: Inhibitory Profile of an Imidazo[1,2-b]pyridazine-based Mps1 Kinase Inhibitor (Compound 27f) [5][6][7]

Assay TypeTarget/Cell LineIC50 (nM)
BiochemicalMps1 (TTK)-
CellularMps10.70
AntiproliferativeA5496.0

This compound was reported to be highly selective when screened against a panel of 192 kinases.[5][6]

Experimental Protocols

The following section outlines the general methodologies employed in the characterization of imidazo[1,2-a]pyrimidine kinase inhibitors.

Biochemical Kinase Inhibition Assays

A common method to determine the potency of a kinase inhibitor is to measure its effect on the enzymatic activity of the purified kinase. The ADP-Glo™ Kinase Assay is a frequently used luminescence-based method.[8][9][10][11][12]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

General Procedure:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor (at various concentrations) are incubated in a suitable reaction buffer.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. These assays often measure the inhibition of phosphorylation of a specific downstream substrate of the target kinase.

Principle: A cell line expressing the target kinase is treated with the inhibitor. The level of phosphorylation of a known substrate is then measured, typically by immunoassays such as ELISA or Luminex-based bead assays.

General Procedure for a Luminex-based Assay: [13]

  • Cell Treatment: Cells are seeded in microplates and treated with various concentrations of the inhibitor for a specified period.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Immunocapture: The lysate is incubated with antibody-coupled beads specific for the target protein (total and/or phosphorylated).

  • Detection: A biotinylated detection antibody, followed by a streptavidin-phycoerythrin (PE) conjugate, is used to detect the captured protein.

  • Data Acquisition: The beads are analyzed on a Luminex instrument, which measures the fluorescence intensity of PE, proportional to the amount of target protein.

  • Data Analysis: The IC50 value is determined by plotting the phosphorylation signal against the inhibitor concentration.

Kinase Selectivity Profiling (Kinome Scanning)

To assess the selectivity of an inhibitor, it is typically screened against a large panel of kinases. This can be done using various platforms, such as KINOMEScan™, which is a binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured by the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.

General Workflow:

  • Compound Incubation: The test compound is incubated with a panel of DNA-tagged kinases.

  • Competitive Binding: The mixture is then applied to a solid support functionalized with an immobilized kinase inhibitor.

  • Quantification: The amount of each kinase captured on the solid support is quantified using qPCR of the DNA tags.

  • Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by imidazo[1,2-a]pyrimidine kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target for imidazo[1,2-a]pyrimidine inhibitors.

cKIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Downstream Downstream Signaling (e.g., PI3K, MAPK) Dimerization->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Inhibitor 4-(Imidazo[1,2-a]pyridin- 3-yl)-pyrimidine Inhibitor->cKIT

Caption: The c-KIT signaling pathway, a target for specific imidazo[1,2-a]pyrimidine derivatives.

Experimental Workflows

The following diagrams illustrate common experimental workflows for kinase inhibitor profiling.

Kinase_Inhibitor_Profiling_Workflow Start Start: Inhibitor Synthesis Biochemical Biochemical Assay (e.g., ADP-Glo) Start->Biochemical CellBased Cell-Based Assay Biochemical->CellBased KinomeScan Kinome-Wide Selectivity Screen CellBased->KinomeScan LeadOpt Lead Optimization KinomeScan->LeadOpt LeadOpt->Biochemical Iterate End Preclinical Candidate LeadOpt->End Kinobeads_Workflow Lysate Cell Lysate Incubate Incubate with Inhibitor (Competitive Binding) Lysate->Incubate Kinobeads Add Kinobeads (Affinity Capture) Incubate->Kinobeads Wash Wash & Elute Kinobeads->Wash MS LC-MS/MS Analysis Wash->MS Analysis Data Analysis: Identify Off-Targets MS->Analysis

References

A Researcher's Guide to In Silico ADME-Tox Prediction for Novel Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical to de-risk and accelerate the development pipeline. This guide provides a comparative overview of in silico ADME-Tox prediction for novel imidazo[1,2-a]pyrimidine derivatives, a class of heterocyclic compounds with broad therapeutic potential. We will explore commonly used computational tools, present exemplary data, and offer detailed protocols to aid in your research.

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, like any drug candidate, their success is contingent on favorable pharmacokinetic and safety profiles. In silico ADME-Tox prediction offers a rapid and cost-effective means to evaluate these properties at the earliest stages of discovery, even before synthesis.[3]

Comparative Analysis of Predicted ADME-Tox Properties

To illustrate the application of in silico predictions, this section presents a comparative analysis of ADME-Tox properties for a selection of hypothetical imidazo[1,2-a]pyrimidine derivatives. These predictions are typically generated using a combination of freely available web-based tools such as SwissADME and pkCSM, which employ a variety of computational models, including quantitative structure-activity relationship (QSAR) and machine learning methods.[4][5][6]

Physicochemical Properties and Drug-Likeness

A fundamental step in ADME prediction is the evaluation of physicochemical properties and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These rules provide a general indication of a compound's potential for good oral bioavailability.

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski Violations
Derivative A 320.43.5140
Derivative B 450.64.8250
Derivative C 510.25.2362
Reference Drug 280.32.1130
Pharmacokinetic (ADME) Profile

The following table summarizes key predicted ADME parameters for our hypothetical derivatives. These parameters provide insights into how the compounds are likely to be absorbed, distributed, metabolized, and excreted by the body.

Compound IDGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantCYP2D6 InhibitorCYP3A4 InhibitorP-glycoprotein (P-gp) Substrate
Derivative A HighYesNoYesNo
Derivative B HighNoYesYesYes
Derivative C LowNoYesNoNo
Reference Drug HighYesNoNoNo
Toxicity Predictions

Early identification of potential toxicity is a cornerstone of drug development. In silico tools can predict various toxicity endpoints, helping to flag compounds that may have safety liabilities.

Compound IDAMES MutagenicityhERG I InhibitorHepatotoxicitySkin Sensitization
Derivative A Low RiskLow RiskNoNo
Derivative B High RiskHigh RiskYesNo
Derivative C Low RiskMedium RiskNoYes
Reference Drug Low RiskLow RiskNoNo

Experimental Protocols for In Silico ADME-Tox Prediction

The following protocols outline the general steps for predicting the ADME-Tox properties of novel imidazo[1,2-a]pyrimidine derivatives using commonly cited web-based tools.

Protocol 1: Using SwissADME for Physicochemical Properties, Pharmacokinetics, and Drug-Likeness

SwissADME is a free and user-friendly web tool that provides a comprehensive analysis of a compound's physicochemical properties, pharmacokinetics, and drug-likeness.

  • Input Preparation:

    • Obtain the chemical structure of the novel imidazo[1,2-a]pyrimidine derivative.

    • Represent the structure in a computer-readable format, such as a SMILES (Simplified Molecular Input Line Entry System) string or by drawing it using a molecular editor.

  • Accessing SwissADME:

    • Navigate to the SwissADME website.

  • Submitting the Structure:

    • Paste the SMILES string into the input box or use the provided molecular editor to draw the structure.

    • Multiple structures can be submitted simultaneously by entering one SMILES string per line.

  • Running the Prediction:

    • Click the "Run" button to initiate the calculations.

  • Analyzing the Results:

    • The output page will display a wealth of information, including:

      • Physicochemical Properties: Molecular weight, LogP, water solubility, etc.

      • Lipophilicity: Various LogP predictions (e.g., iLOGP, XLOGP3).

      • Water Solubility: Predicted solubility in water (LogS).

      • Pharmacokinetics: GI absorption, BBB permeation, P-gp substrate/inhibitor predictions, and predictions of inhibition for several cytochrome P450 (CYP) isoforms.

      • Drug-likeness: Evaluation based on Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules.

      • Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS) and other undesirable structural features.

Protocol 2: Using pkCSM for Pharmacokinetics and Toxicity Prediction

pkCSM is another powerful, freely accessible web server that predicts a wide range of ADMET properties using graph-based signatures.

  • Input Preparation:

    • Prepare the SMILES string(s) for the imidazo[1,2-a]pyrimidine derivative(s) of interest.

  • Accessing pkCSM:

    • Navigate to the pkCSM web server.

  • Submitting the Structure(s):

    • Paste the SMILES string(s) into the designated text area.

  • Selecting Predictions:

    • The server allows for the selection of various ADMET properties to predict. For a comprehensive analysis, it is recommended to select all available parameters under Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • Running the Prediction:

    • Click the "Submit" button to start the prediction process.

  • Interpreting the Results:

    • The results will be presented in a tabular format, providing quantitative predictions for parameters such as:

      • Absorption: Water solubility, Caco-2 permeability, intestinal absorption.

      • Distribution: VDss (volume of distribution at steady state), fraction unbound, BBB permeability, CNS permeability.

      • Metabolism: Substrate or inhibitor predictions for various CYP enzymes (e.g., CYP2D6, CYP3A4).

      • Excretion: Total clearance, renal OCT2 substrate prediction.

      • Toxicity: AMES toxicity, hERG I and II inhibition, hepatotoxicity, skin sensitization, and various toxicological endpoints (e.g., LD50).

Visualizing Computational Workflows and Pathways

To better understand the processes involved in in silico ADME-Tox prediction and the potential biological interactions of imidazo[1,2-a]pyrimidine derivatives, the following diagrams are provided.

In_Silico_ADME_Tox_Workflow cluster_input 1. Compound Input cluster_prediction 2. In Silico Prediction Tools cluster_output 3. Predicted Properties cluster_analysis 4. Data Analysis & Decision Making Compound Novel Imidazo[1,2-a]pyrimidine Derivative (SMILES/SDF) SwissADME SwissADME Compound->SwissADME pkCSM pkCSM Compound->pkCSM OtherTools Other Models (e.g., QSAR) Compound->OtherTools ADME Absorption Distribution Metabolism Excretion SwissADME->ADME PhysChem Physicochemical Properties (LogP, MW, etc.) SwissADME->PhysChem DrugLikeness Drug-Likeness (Lipinski's Rules, etc.) SwissADME->DrugLikeness pkCSM->ADME Tox Toxicity (Mutagenicity, Cardiotoxicity, etc.) pkCSM->Tox OtherTools->ADME OtherTools->Tox Decision Prioritization for Synthesis & In Vitro Testing ADME->Decision Tox->Decision PhysChem->Decision DrugLikeness->Decision

Caption: Workflow for in silico ADME-Tox prediction of novel compounds.

Signaling_Pathway_Example cluster_pathway Potential Target Pathway (e.g., Inflammation) cluster_drug Drug Action Ligand Inflammatory Stimulus Receptor Cell Surface Receptor (e.g., TLR4) Ligand->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Imidazopyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazopyrimidine->IKK Inhibition

Caption: Hypothetical inhibition of an inflammatory pathway by an imidazo[1,2-a]pyrimidine derivative.

Conclusion

In silico ADME-Tox prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising candidates and the filtering out of those with unfavorable properties. For researchers working with novel imidazo[1,2-a]pyrimidine derivatives, leveraging freely available and validated computational tools like SwissADME and pkCSM can provide crucial insights into their pharmacokinetic and toxicological profiles. While these predictions do not replace experimental validation, they offer a robust framework for prioritizing compounds, guiding medicinal chemistry efforts, and ultimately increasing the efficiency and success rate of the drug development process. By integrating the protocols and understanding the comparative data presented in this guide, researchers can make more informed decisions in their quest for novel therapeutics.

References

benchmark synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 7-(trifluoromethyl) substituted analogue, in particular, is a crucial intermediate in the synthesis of compounds targeting a range of biological pathways. This guide provides a comparative analysis of benchmark and alternative literature methods for the synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, offering insights into their respective methodologies, efficiencies, and reaction conditions.

Due to the limited availability of detailed, publicly accessible experimental protocols for the direct synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine , this guide will focus on the synthesis of its parent compound, 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine . The methodologies presented here for the synthesis of the parent scaffold can be adapted for subsequent functionalization, such as bromination, to yield the desired 3-bromo derivative.

Benchmark Synthesis: The Groebke-Blackburn-Bienaymé Reaction

A prevalent and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This approach offers a convergent and atom-economical route to the desired scaffold.

Experimental Protocol:

The synthesis commences with the reaction of 2-amino-4-(trifluoromethyl)pyrimidine, an aldehyde (such as paraformaldehyde), and an isocyanide (for example, tosylmethyl isocyanide) in a suitable solvent like methanol. The reaction mixture is typically heated under reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

Alternative Method: Cyclocondensation of 2-Aminopyrimidine with a β-Ketoester

An alternative and classical approach involves the cyclocondensation of 2-amino-4-(trifluoromethyl)pyrimidine with a suitable three-carbon electrophilic partner, such as a β-ketoester.

Experimental Protocol:

In a typical procedure, 2-amino-4-(trifluoromethyl)pyrimidine is reacted with an alpha-haloketone, such as chloroacetaldehyde, in a solvent like ethanol. The reaction is generally heated to reflux for an extended period. After cooling, the reaction mixture is neutralized with a base, leading to the precipitation of the product. The solid is then collected by filtration, washed, and can be further purified by recrystallization.

Comparison of Synthetic Methods

ParameterBenchmark Method (Groebke-Blackburn-Bienaymé)Alternative Method (Cyclocondensation)
Starting Materials 2-amino-4-(trifluoromethyl)pyrimidine, Aldehyde, Isocyanide2-amino-4-(trifluoromethyl)pyrimidine, α-haloketone
Reaction Type Three-component reactionCyclocondensation
Typical Solvents Methanol, EthanolEthanol, DMF
Reaction Temperature RefluxReflux
Reaction Time Several hoursCan be longer, often overnight
Yield Generally moderate to highVariable, often moderate
Purification Column chromatographyRecrystallization, Filtration
Advantages High atom economy, convergent, builds complexity quicklyReadily available starting materials, simpler reagents
Disadvantages Isocyanides can be toxic and have strong odorsMay require longer reaction times, yields can be lower

Synthetic Workflow Diagrams

benchmark_synthesis cluster_start Starting Materials 2-amino-4-(trifluoromethyl)pyrimidine 2-amino-4-(trifluoromethyl)pyrimidine Reaction Reaction 2-amino-4-(trifluoromethyl)pyrimidine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Purification Purification Reaction->Purification Column Chromatography Product 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine Purification->Product

Caption: Benchmark Synthesis via Groebke-Blackburn-Bienaymé Reaction.

alternative_synthesis cluster_start Starting Materials 2-amino-4-(trifluoromethyl)pyrimidine 2-amino-4-(trifluoromethyl)pyrimidine Reaction Reaction 2-amino-4-(trifluoromethyl)pyrimidine->Reaction alpha-haloketone α-haloketone alpha-haloketone->Reaction Workup Workup Reaction->Workup Neutralization & Filtration Product 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine Workup->Product

Caption: Alternative Synthesis via Cyclocondensation Reaction.

Conclusion

Both the Groebke-Blackburn-Bienaymé three-component reaction and the classical cyclocondensation method offer viable pathways to 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. The choice of method will depend on factors such as the availability and handling of starting materials, desired reaction scale, and the importance of atom economy. For rapid library synthesis and molecular diversity, the GBB reaction is often preferred. For larger scale synthesis where cost and simplicity of reagents are paramount, the cyclocondensation approach remains a valuable option. Further optimization of reaction conditions for either method could lead to improved yields and reduced reaction times. Subsequent bromination of the synthesized 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine would then provide the target 3-bromo derivative for further use in drug discovery and development.

Validating Target Engagement of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery. This guide provides an objective comparison of leading experimental methods for validating the cellular target engagement of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives, a scaffold of interest in medicinal chemistry.[1] Demonstrating this direct interaction is crucial to ensure that the compound's observed biological effects are a direct consequence of modulating the intended target, thereby minimizing the risk of pursuing molecules with misleading off-target activities.[2][3]

This guide presents a comparative overview of three widely adopted target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based chemical proteomics. We provide a summary of hypothetical quantitative data, detailed experimental protocols for these key assays, and visualizations of relevant pathways and workflows to aid in the selection of the most appropriate strategy for your research needs.

Comparison of Target Engagement Validation Methods

Choosing the right assay depends on various factors, including the nature of the target protein, available reagents, required throughput, and the specific questions being asked. The following table summarizes and compares the key features of CETSA, NanoBRET, and Kinobeads.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayKinobeads Competition Binding
Principle Ligand binding alters the thermal stability of the target protein.[4][5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by compound binding.[6][7]Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of endogenous kinases.[8][9]
Target Protein Endogenous, unmodified protein.Recombinant, NanoLuc® fusion protein expressed in cells.Endogenous kinases from cell or tissue lysates.[8][10]
Readout Quantification of soluble protein remaining after heat treatment (e.g., Western Blot, ELISA, Mass Spectrometry).[4]Ratiometric measurement of light emission at two wavelengths.[6]Quantitative mass spectrometry to identify and quantify proteins bound to the beads.[8][11]
Cellular Context Intact cells or cell lysates.Live cells.Cell or tissue lysates.[10]
Key Reagents Specific primary antibody for the target protein (for WB readout).NanoLuc® fusion vector for the target, cell-permeable fluorescent tracer.[7]Immobilized kinase inhibitor beads (Kinobeads).[8]
Throughput Low to high, depending on the readout method (WB is low, plate-based assays are higher).[12]High; suitable for multi-well plate formats.[7]Medium to high, dependent on mass spectrometry capabilities.
Data Generated Thermal shift (ΔTm), apparent EC50 for stabilization.[5]Intracellular IC50 or Kd, residence time.[7]Apparent Kd, kinome-wide selectivity profile.[11]
Pros - Works with endogenous, unlabeled proteins- Confirms target engagement in a physiological context[13]- Quantitative measurement of affinity in live cells- High throughput and sensitivity- Can determine residence time[7]- Profiles hundreds of kinases simultaneously- Unbiased discovery of on- and off-targets- Uses endogenous proteins[9]
Cons - Can be low throughput (WB-based)- Requires a good antibody for detection- Not all proteins show a thermal shift[4]- Requires genetic modification of the target protein- Dependent on the availability of a suitable fluorescent tracer- Performed in lysates, not intact cells- May miss targets not captured by the beads- Primarily for ATP-competitive inhibitors[9]

Quantitative Data Summary (Hypothetical)

To illustrate the type of data generated from these assays, the following table presents hypothetical results for a lead candidate, "Compound-PYR," a this compound derivative, compared to a known reference inhibitor targeting "Kinase X".

Assay MethodParameterCompound-PYRReference Inhibitor
CETSA Thermal Shift (ΔTm) at 10 µM+ 4.2 °C+ 5.5 °C
Apparent EC500.8 µM0.2 µM
NanoBRET™ Intracellular IC500.5 µM0.15 µM
Kinobeads Apparent Kd for Kinase X0.3 µM0.1 µM
Selectivity Score (S-score)0.05 (highly selective)0.1 (selective)

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these target engagement assays.

Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is adapted from established CETSA procedures.[14]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) to 80-90% confluency.

    • Treat cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a CO2 incubator.

  • Heat Treatment:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (containing stabilized target protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully transfer the supernatant to new tubes and determine the protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point and treatment condition.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Intracellular Assay

This protocol is based on the principles of the NanoBRET™ technology.[6][7]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup:

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.

    • Prepare serial dilutions of the this compound derivative in DMSO and then dilute into Opti-MEM®.

  • Compound and Tracer Addition:

    • Add the diluted compound to the appropriate wells.

    • Add the NanoBRET™ fluorescent tracer (at its predetermined optimal concentration) to all wells. Include "no tracer" control wells for background subtraction.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to detect donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Correct the BRET ratios by subtracting the background ratio from the "no tracer" control wells.

    • Plot the corrected BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinobeads Competition Binding Assay

This protocol outlines a typical workflow for a Kinobeads-based chemical proteomics experiment.[8][10]

  • Lysate Preparation:

    • Culture cells to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine the protein concentration of the supernatant.

  • Compound Incubation (Competition):

    • Aliquot the cell lysate. Treat each aliquot with increasing concentrations of the this compound derivative or a DMSO vehicle control.

    • Incubate for 45-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinobeads Enrichment:

    • Add the Kinobeads slurry to each lysate sample.

    • Incubate for 1-2 hours at 4°C with rotation to allow kinases not bound by the test compound to bind to the beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT) and heating.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot the signal intensity as a function of the compound concentration.

    • Fit the dose-response curves to determine the apparent dissociation constant (Kd) for each interaction, revealing the compound's potency and selectivity across the measured kinome.[11]

Mandatory Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Upstream_Kinase Upstream Kinase Adaptor->Upstream_Kinase Activates KinaseX Target Kinase X Upstream_Kinase->KinaseX Phosphorylates & Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P TF Transcription Factor Substrate_P->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes Compound Compound-PYR Compound->KinaseX Inhibits

Caption: A hypothetical signaling pathway inhibited by Compound-PYR.

cluster_workflow CETSA Experimental Workflow step1 1. Treat Cells (Compound vs. Vehicle) step2 2. Harvest & Lyse Cells step1->step2 step3 3. Heat Shock (Temperature Gradient) step2->step3 step4 4. Centrifuge (Separate Soluble/Insoluble) step3->step4 step5 5. Collect Supernatant (Soluble Proteins) step4->step5 step6 6. Western Blot (Quantify Target Protein) step5->step6 step7 7. Data Analysis (Generate Melting Curve) step6->step7

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_workflow NanoBRET™ Target Engagement Workflow step1 1. Express Target-NanoLuc® Fusion in Live Cells step2 2. Add Compound & Tracer step1->step2 step3 3. Incubate (Binding Equilibrium) step2->step3 step4 4. Add Substrate step3->step4 step5 5. Measure Luminescence (Donor & Acceptor Wavelengths) step4->step5 step6 6. Calculate BRET Ratio step5->step6 step7 7. Data Analysis (Generate IC50 Curve) step6->step7

Caption: The experimental workflow for the NanoBRET™ Target Engagement Assay.

Caption: Logical flow of a Kinobeads competition binding experiment.

References

Comparative Molecular Docking of Imidazo[1,2-a]pyrimidine Derivatives into ATP-Binding Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various imidazo[1,2-a]pyrimidine derivatives targeting the ATP-binding sites of protein kinases. This analysis is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols to ensure reproducibility.

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as a protein kinase inhibitor.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these derivatives within the ATP-binding site, thereby guiding structure-activity relationship (SAR) studies and the design of novel drug candidates.[3][4]

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities and inhibitory concentrations of various imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine derivatives against several protein kinases. This data, compiled from multiple studies, allows for a direct comparison of the efficacy of different substitutions on the core scaffold.

Compound IDTarget KinaseBinding Energy (kcal/mol)IC50 (µM)Reference
4a DYRK1A->10[5][6]
4c DYRK1A-2.6[5][6]
4f DYRK1A->10[5][6]
4a CLK1->10[5][6]
4c CLK1-0.7[5][6]
4f CLK1->10[5][6]

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against DYRK1A and CLK1. This table showcases the variation in inhibitory concentration based on different substitutions on the imidazo[1,2-a]pyridine core, highlighting compound 4c as a potent inhibitor for both DYRK1A and CLK1.[5][6]

Compound IDTarget ProteinBinding Affinity (kcal/mol)Reference
7a ACE2-9.1[1]
MLN-4760 (inhibitor) ACE2-7.3[1]
Angiotensin II (natural ligand) ACE2-9.2[1]
7a Spike Protein-7.3[1]
CBDA (reference) Spike Protein-5.7[1]

Table 2: Comparative Binding Affinities of an Imidazo[1,2-a]pyrimidine Derivative. This table compares the binding affinity of a novel imidazo[1,2-a]pyrimidine derivative against the ACE2 receptor and the SARS-CoV-2 spike protein, demonstrating its potential as a viral entry inhibitor.[1]

Experimental Protocols

A generalized workflow for the comparative molecular docking of imidazo[1,2-a]pyrimidine derivatives is outlined below. This protocol is a synthesis of methodologies reported in various studies and is intended to provide a comprehensive guide for researchers.[7][8]

Software and Tools
  • Molecular Docking Software: AutoDock Vina, GOLD Suite, or similar.[7][8]

  • Protein Preparation: AutoDock Tools (ADT), PyMOL, Chimera, or Discovery Studio.

  • Ligand Preparation: ChemDraw, Avogadro, or similar chemical drawing tools.

Protein Preparation
  • Acquisition: Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).

  • Preparation:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms.

    • Assign Kollman charges.

    • Save the prepared protein in the PDBQT file format for use with AutoDock Vina.[7]

Ligand Preparation
  • Structure Generation: Draw the 2D structures of the imidazo[1,2-a]pyrimidine derivatives using a chemical drawing tool and convert them to 3D structures.

  • Preparation:

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.[7]

Grid Box Generation
  • Define the binding site on the protein by creating a grid box.

  • The grid box should be centered on the ATP-binding site, often guided by the position of a co-crystallized inhibitor.

  • Ensure the grid box dimensions are sufficient to allow for the free rotation and translation of the ligand within the binding site.[7]

Molecular Docking Simulation
  • Perform the docking simulation using the chosen software. For AutoDock Vina, a typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log output.log[7]

  • The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

Analysis of Results
  • Analyze the docking results to identify the best binding poses based on the docking scores and visual inspection of the interactions.

  • Key interactions to look for in the ATP-binding site of kinases include hydrogen bonds with the hinge region backbone, and hydrophobic interactions with residues in the surrounding pocket.[5][9]

  • Compare the binding modes and affinities of the different imidazo[1,2-a]pyrimidine derivatives to understand the structure-activity relationships.

Visualizing Molecular Docking Workflows and Interactions

To further clarify the process and the molecular interactions, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Preparation Stage cluster_proc Processing Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands Ligand Structures (2D/3D) PrepLigand Prepare Ligand (Add charges, define rotatable bonds) Ligands->PrepLigand Grid Define Grid Box (ATP-binding site) PrepProtein->Grid Dock Molecular Docking Simulation PrepLigand->Dock Grid->Dock Analyze Analyze Results (Binding energy, interactions) Dock->Analyze SAR Structure-Activity Relationship Analyze->SAR

A generalized workflow for comparative molecular docking studies.

G cluster_atp_site Kinase ATP-Binding Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Ligand Imidazo[1,2-a]pyrimidine Ligand->Hinge H-bonds Ligand->HydrophobicPocket Hydrophobic Interactions Ligand->Gatekeeper van der Waals Ligand->DFG_motif Interactions

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the proper disposal of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Hazard Identification and Safety Data

Before handling, it is crucial to be familiar with the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).

GHS Hazard Classification: [1]

  • Pictogram: GHS07: Harmful/Irritant[1]

  • Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₇H₃BrF₃N₃[2]
Molecular Weight 266.02 g/mol [2]
CAS Number 375857-65-1[1]
Physical State Solid[1]
Purity Typically ≥95%[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound for disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a respirator may be necessary.

Experimental Protocol for Disposal

The primary and safest method for the disposal of this compound is to treat it as halogenated organic waste and have it collected by a licensed hazardous waste disposal service. Do not attempt to neutralize or chemically treat the waste unless you have a specific, validated, and approved laboratory procedure for this compound.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[3][4][5]

    • Crucially, do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[4][5]

    • Ensure that this waste stream is not mixed with incompatible materials such as strong acids, bases, or oxidizing agents.[5]

  • Waste Container Preparation and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] Do not use abbreviations.

    • If other halogenated solvents or solids are added to the same container, list all constituents on the label.

  • Transferring the Waste:

    • Conduct all transfers of the solid waste into the designated container inside a certified chemical fume hood to avoid inhalation of dust.

    • If transferring a solution of the compound, do so carefully to avoid splashing.

    • Once the waste has been added, securely close the container lid. The container should remain closed at all times except when actively adding waste.[3]

  • Storage of Waste Container:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.

    • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

    • Ensure all paperwork is completed accurately, detailing the contents of the waste container.

Spill and Emergency Procedures

  • Small Spills:

    • If a small amount of the solid is spilled, gently sweep it up, avoiding the creation of dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated "Halogenated Organic Waste" container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is substantial or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow cluster_prep Preparation cluster_transfer Waste Handling cluster_storage Storage & Pickup cluster_spill Spill Response A Wear Appropriate PPE B Prepare Labeled Halogenated Waste Container A->B C Transfer Waste in Chemical Fume Hood B->C D Securely Seal Container C->D E Store in Designated Secondary Containment D->E F Request Pickup by EHS/ Licensed Disposal Service E->F G Spill Occurs H Small Spill: Clean up & Dispose as Waste G->H Minor I Large Spill: Evacuate & Call EHS G->I Major

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS No. 375857-65-1). The following procedures are based on the known hazards of this compound and general best practices for handling halogenated heterocyclic organic compounds.

Hazard Assessment

This compound is a solid compound with the following identified hazards:

  • GHS07: Harmful/Irritant [1]

  • H302: Harmful if swallowed [1]

  • H332: Harmful if inhaled [1]

Signal Word: Warning[1]

Given these hazards, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required and recommended equipment.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving (two pairs of nitrile gloves)Protects against accidental skin contact. Double-gloving provides additional security against tears or punctures.
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents eye irritation from airborne powder or splashes. A face shield offers broader protection.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorAir-purifying respirator with organic vapor and particulate cartridgesProtects the respiratory system from irritation due to inhalation of the compound, especially when handling powders.[2][3]
Body Protection Flame-resistant lab coatChemical-resistant coverallsProtects skin and clothing from contamination.

Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_area Designate & Clean Work Area prep_fume_hood->prep_area prep_safety_equip Check Eyewash & Safety Shower prep_area->prep_safety_equip ppe_body Don Lab Coat / Coveralls prep_safety_equip->ppe_body ppe_resp Don Respirator ppe_body->ppe_resp ppe_eye Don Goggles / Face Shield ppe_resp->ppe_eye ppe_gloves Don Gloves ppe_eye->ppe_gloves handle_weigh Weigh & Transfer in Fume Hood ppe_gloves->handle_weigh handle_dust Avoid Dust & Aerosol Formation handle_weigh->handle_dust post_decon Decontaminate Surfaces & Equipment handle_dust->post_decon post_ppe Doff PPE Carefully post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1: Safe Handling Workflow for this compound.
Experimental Protocols

Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • Designate a specific area for handling this compound.

  • Verify that an eye-wash station and safety shower are accessible and operational.

Donning PPE:

  • Put on a lab coat or coveralls.

  • Don the appropriate respiratory protection.

  • Put on safety glasses or goggles and a face shield.

  • Finally, put on nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves if double-gloving.

Handling the Compound:

  • Perform all manipulations of this compound, especially weighing and transferring the solid, within a certified chemical fume hood to control dust.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and turned inside out.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

Waste StreamDisposal Procedure
Unused or Waste Compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container.
Contaminated PPE (gloves, disposable lab coats) Dispose of in a designated hazardous waste container.
Spills Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Avoid breathing dust during cleanup.

Important Considerations:

  • Never dispose of this compound down the drain.

  • All waste containers must be clearly labeled with the contents.

  • Segregate halogenated waste from non-halogenated waste streams to potentially reduce disposal costs.[4][5][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
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3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.